molecular formula C12H21NO3 B1322803 tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate CAS No. 372159-76-7

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1322803
CAS No.: 372159-76-7
M. Wt: 227.3 g/mol
InChI Key: IOZGGOSCHPGERX-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZGGOSCHPGERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623990
Record name tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
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Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372159-76-7
Record name 1,1-Dimethylethyl 3-(2-oxoethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372159-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Disclaimer: Detailed experimental data and specific applications for tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate are limited in publicly available scientific literature. Therefore, this guide includes information on closely related isomers and derivatives to provide a comprehensive overview of its expected properties and utility.

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring with a reactive aldehyde group and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc group provides stability and allows for selective reactions at the aldehyde functionality, while the piperidine scaffold is a common motif in many biologically active compounds.

Core Chemical Properties

The fundamental chemical properties of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate are summarized below. It is important to note that while some data is readily available, physical properties such as melting and boiling points are not well-documented.

PropertyDataReference
IUPAC Name tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylateN/A
CAS Number 372159-76-7[1][2][3][4]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.3 g/mol [1]
Appearance Not specified (likely an oil or low-melting solid)N/A
Purity ≥95-97% (as commercially available)[1][4][5]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
SMILES C=OCCC1CN(CCC1)C(=O)OC(C)(C)CN/A

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is not readily found in the literature, a plausible and common synthetic route involves the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials.

Proposed Experimental Protocol: Oxidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
  • Dissolution: Dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidizing Agent: Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), portion-wise to the stirred solution. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Reactivity

The chemical reactivity of this compound is dominated by its aldehyde functional group. Key reactions include:

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond, which is a cornerstone reaction in drug discovery for library synthesis.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride.

  • Wittig Reaction: It can undergo Wittig reactions with phosphorus ylides to form alkenes.

G Proposed Synthesis Workflow cluster_start Starting Material cluster_process Process cluster_end Final Product Start tert-Butyl 3-(2-hydroxyethyl) piperidine-1-carboxylate Oxidation Mild Oxidation (e.g., Dess-Martin Periodinane) Start->Oxidation DCM, 0°C Workup Aqueous Workup & Extraction Oxidation->Workup Reaction Quenching Purification Column Chromatography Workup->Purification End tert-Butyl 3-(2-oxoethyl) piperidine-1-carboxylate Purification->End

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Research and Drug Development

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is primarily used as an intermediate in the synthesis of more complex molecules. The piperidine moiety is a key structural feature in numerous pharmaceuticals, and the aldehyde group provides a convenient handle for introducing further chemical diversity.

While specific drug candidates synthesized from the 3-isomer are not widely reported, its isomers are extensively used. For example, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a key intermediate for synthesizing Pim-1 kinase inhibitors and selective GPR119 agonists for type 2 diabetes.[6] The 2-isomer is used in reductive amination reactions to generate molecules targeting chemokine receptors like CXCR4.[7] By analogy, the 3-isomer is a valuable tool for medicinal chemists to explore structure-activity relationships by varying the substitution pattern on the piperidine ring. Its applications include serving as a building block for:

  • Novel enzyme inhibitors

  • Receptor agonists and antagonists

  • Scaffolds for combinatorial chemistry libraries

G Role in Drug Discovery Workflow BuildingBlock tert-Butyl 3-(2-oxoethyl) piperidine-1-carboxylate Reaction Reductive Amination with Diverse Amines (R-NH2) BuildingBlock->Reaction Library Library of N-Boc-protected Piperidine Derivatives Reaction->Library Deprotection Boc Deprotection (e.g., TFA or HCl) Library->Deprotection FinalCompounds Final Biologically Active Piperidine Compounds Deprotection->FinalCompounds Screening High-Throughput Screening & Biological Assays FinalCompounds->Screening

Caption: Logical workflow for using the title compound in drug discovery.

Spectroscopic Data

Detailed spectroscopic data for this specific isomer is not widely published. However, a ¹H NMR spectrum is available, which would be consistent with the expected structure.[8]

TechniqueDataReference
¹H NMR A spectrum is available for viewing on chemical supplier websites. Expected signals would include a singlet for the tert-butyl protons (~1.4 ppm), multiplets for the piperidine ring protons, a doublet for the -CH₂-CHO protons, and a triplet for the aldehyde proton (-CHO) at ~9.7 ppm.[8]
¹³C NMR Data not available. Expected signals would include a peak for the aldehyde carbonyl carbon (~200 ppm), the carbamate carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and peaks for the piperidine and methyl carbons.N/A
Mass Spectrometry Data not available. The expected molecular ion peak [M+H]⁺ would be at m/z 228.15.N/A

Safety and Handling

A specific Safety Data Sheet (SDS) for tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is not publicly available. The information below is based on the safety data for the closely related compound, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, and general knowledge of piperidine derivatives and aldehydes.[9]

Hazard CategoryPrecautionary MeasuresReference
Health Hazards May cause skin, eye, and respiratory irritation. Handle with care to avoid inhalation, ingestion, and contact with skin and eyes.[9]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[9]
First Aid In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. In case of skin contact: Wash off with soap and plenty of water. If inhaled: Move to fresh air. If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases, seek medical attention.[9]
Fire and Explosion Not expected to be highly flammable, but may be combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[9]
Storage and Disposal Store in a tightly closed container in a dry, cool, and well-ventilated place. Dispose of contents and container in accordance with local, regional, national, and international regulations.N/A

References

Technical Guide: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 372159-76-7

This technical guide provides a comprehensive overview of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a Boc-protected nitrogen and an acetaldehyde moiety at the 3-position. This structure makes it a valuable intermediate for the synthesis of more complex molecules.[1][2] While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogues and supplier specifications.

Table 1: Physicochemical and Spectral Data

PropertyValueReference / Method
CAS Number 372159-76-7[1]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.3 g/mol [1]
Appearance Expected to be a colorless to pale yellow oil/liquidInferred from analogues
Purity ≥97%[1]
Storage Temperature 2-8°CVendor Specification
Boiling Point Not determined
Melting Point Not applicable
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF)Inferred from structure
¹H NMR (CDCl₃, 400 MHz) Estimated: δ 9.75 (t, J=1.8 Hz, 1H), 3.9-3.1 (m, 4H), 2.55 (m, 2H), 2.1-1.2 (m, 5H), 1.45 (s, 9H)Estimated based on analogous structures[3][4][5]
¹³C NMR (CDCl₃, 101 MHz) Estimated: δ 201.5, 155.0, 79.8, 50.5, 49.0, 45.5, 35.0, 31.0, 28.4, 25.0Estimated based on analogous structures[3][5]

Synthesis and Experimental Protocols

The most direct synthetic route to tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Mild oxidation methods such as the Dess-Martin periodinane (DMP) oxidation or Swern oxidation are well-suited for this transformation to avoid over-oxidation to the carboxylic acid.

Synthesis via Dess-Martin Oxidation

This protocol describes the oxidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate using Dess-Martin periodinane.

Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under a nitrogen atmosphere, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure aldehyde.

Applications in Synthesis

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a versatile synthetic intermediate. The aldehyde functional group can undergo a variety of chemical transformations, including:

  • Reductive amination: To introduce substituted amine side chains.

  • Wittig reaction and related olefination reactions: To form carbon-carbon double bonds.

  • Aldol and other condensation reactions: To build more complex carbon skeletons.

  • Oxidation: To form the corresponding carboxylic acid.

The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. These reactions make this compound a valuable precursor for the synthesis of a wide range of biologically active molecules and pharmaceutical targets.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

G Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate A tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate C tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate A->C Oxidation B Dess-Martin Periodinane (DMP) / CH2Cl2 B->C

Caption: Synthetic route to the target compound via oxidation.

Role as a Synthetic Intermediate

This diagram shows the logical relationship of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate as a key intermediate in the synthesis of more complex molecules.

G Application as a Synthetic Intermediate cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Diverse Products A tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate B Reductive Amination A->B C Wittig Reaction A->C D Aldol Condensation A->D E Substituted Piperidines B->E F Alkenyl Piperidines C->F G Complex Piperidine Derivatives D->G

Caption: Utility as a key building block in organic synthesis.

References

Technical Guide: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block utilized in organic synthesis and medicinal chemistry. The document details its core physicochemical properties, outlines a standard experimental protocol for its synthesis, and presents a visual workflow for clarity.

Core Physicochemical Data

The quantitative properties of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate are summarized in the table below. This data is essential for reaction planning, analytical characterization, and integration into computational drug design models.

PropertyValueCitations
Molecular Weight 227.3 g/mol [1]
Molecular Formula C₁₂H₂₁NO₃[1][2]
CAS Number 372159-76-7[1][2]
Appearance Not specified (typically a solid or oil)
Purity ≥97% (typical commercial grade)[1][3]

Synthetic Protocol: Oxidation of Primary Alcohol

A prevalent and effective method for the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is the oxidation of its corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Two common, mild, and high-yielding procedures for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[4][5][6][7]

Experimental Methodology: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert primary alcohols to aldehydes under mild, low-temperature conditions, which preserves sensitive functional groups.[6][7][8]

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • Activator Preparation: A solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to -78 °C.[8]

  • DMSO Addition: Anhydrous DMSO (2.2-2.5 equivalents) dissolved in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. This mixture is stirred for approximately 15 minutes.[9]

  • Alcohol Addition: A solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is added slowly to the reaction mixture. The resulting solution is stirred for 30-45 minutes at -78 °C.[8][9]

  • Base Quenching: Triethylamine (or DIPEA, 5.0 equivalents) is added dropwise. The reaction is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.[9]

  • Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final aldehyde.[8]

Synthetic Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of the target compound via oxidation.

G cluster_setup Reaction Setup cluster_activation Activator Formation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification A Prepare Oxalyl Chloride in CH₂Cl₂ B Cool to -78 °C A->B C Add DMSO in CH₂Cl₂ B->C Dropwise D Stir for 15 min C->D E Add Alcohol Precursor D->E Dropwise F Stir for 30-45 min E->F G Add Triethylamine F->G H Warm to Room Temp G->H I Quench with Water H->I J Liquid-Liquid Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M M L->M Final Product

Caption: Synthetic workflow for aldehyde synthesis.

Applications in Drug Development

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules. The aldehyde functional group is highly reactive and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

  • Reductive amination to form substituted amines.

  • Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

  • Aldol and other enolate-based condensation reactions.

The piperidine scaffold is a common motif in many biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the piperidine nitrogen. These features make the title compound a valuable precursor for the synthesis of novel pharmaceutical agents.

References

Elucidation of the Molecular Structure: A Technical Guide to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data based on established principles of organic spectroscopy and generalized experimental protocols. This guide is intended to serve as a practical reference for the analytical techniques and logical processes involved in confirming the molecular structure of this and similar heterocyclic compounds.

Molecular Structure and Properties

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol .[1] Its structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a 2-oxoethyl (acetaldehyde) group. This combination of a bulky, lipophilic protecting group and a reactive aldehyde functionality makes it a valuable building block in medicinal chemistry and organic synthesis.

PropertyValue
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
CAS Number 372159-76-7

Spectroscopic Data for Structure Confirmation

The definitive confirmation of the structure of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate would be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted data for each of these techniques.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde (-CHO)9.7 - 9.8Triplet~2.5
Methylene (piperidine ring)3.8 - 4.1 (broad)Multiplet-
Methylene (piperidine ring)2.8 - 3.1 (broad)Multiplet-
Methylene (-CH₂CHO)2.4 - 2.6Doublet of Doublets~7.0, ~2.5
Methine (piperidine ring)2.2 - 2.4Multiplet-
Methylene (piperidine ring)1.5 - 1.9Multiplet-
tert-Butyl (-C(CH₃)₃)1.45Singlet-
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde Carbonyl (-CHO)201 - 203
Carbamate Carbonyl (N-COO-)154 - 156
Quaternary Carbon (-C(CH₃)₃)79 - 81
Methylene (-CH₂CHO)49 - 51
Methylene (piperidine ring, adjacent to N)44 - 46
Methylene (piperidine ring, adjacent to N)40 - 42
Methine (piperidine ring)35 - 37
Methylene (piperidine ring)28 - 30
tert-Butyl Methyls (-C(CH₃)₃)28.5
Methylene (piperidine ring)24 - 26
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aldehyde C-H Stretch2820 - 2850 and 2720 - 2750Medium
Aldehyde C=O Stretch1720 - 1740Strong
Carbamate C=O Stretch1680 - 1700Strong
C-H Aliphatic Stretch2850 - 2980Strong
C-O Stretch1160 - 1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Ion Predicted m/z Description
[M+H]⁺228.16Molecular ion peak (protonated)
[M-C₄H₈]⁺ or [M-56]⁺172.10Loss of isobutylene from the Boc group
[M-C₅H₉O₂]⁺ or [M-101]⁺127.10Loss of the entire Boc group
[C₄H₉]⁺57.07tert-Butyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not provide a reference signal.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the reference signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for oils): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous KBr and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition:

    • Ionization Mode: Positive ion mode is typically used for this type of compound.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Synthesis and Reaction Pathways

A generalized protocol for such an oxidation is as follows:

  • Dissolution: Dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in a suitable organic solvent, such as dichloromethane (DCM).

  • Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction (e.g., by adding a reducing agent for PCC or water for Swern) and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired aldehyde.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression from basic information to detailed spectroscopic analysis. The following diagram illustrates this workflow for tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

StructureElucidation cluster_data Spectroscopic Data Acquisition cluster_analysis Analysis and Confirmation A Molecular Formula (C12H21NO3) B Mass Spectrometry (m/z = 228.16 for [M+H]+) A->B Confirms Molecular Weight F Structure Proposal B->F Provides Fragmentation Pattern G Final Structure Confirmation C IR Spectroscopy C->F Identifies Functional Groups (C=O aldehyde, C=O carbamate) D 13C NMR Spectroscopy D->F Determines Carbon Skeleton (12 unique carbons) E 1H NMR Spectroscopy E->F Shows Proton Environments and Connectivity F->G Consistent Data

Caption: Logical workflow for the structure elucidation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

This diagram illustrates how data from various analytical techniques are integrated to propose and ultimately confirm the molecular structure.

Conclusion

The structural elucidation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a systematic process that relies on the combined interpretation of data from NMR, IR, and mass spectrometry. While experimental data for this specific molecule is not widely published, the predicted spectroscopic values and generalized methodologies presented in this guide provide a robust framework for its characterization. This document serves as a valuable resource for scientists engaged in the synthesis and analysis of novel piperidine-based compounds for pharmaceutical and chemical research.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The synthesis of this molecule, often utilized in the development of novel therapeutics, can be approached through two principal pathways: the oxidation of a primary alcohol precursor and the reduction of a nitrile intermediate. This document details the experimental protocols for these routes, presents quantitative data for comparison, and illustrates the synthetic workflows using logical diagrams.

Synthetic Pathways Overview

The synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate predominantly proceeds via one of two strategic disconnections, each starting from a commercially available or readily synthesized precursor.

  • Route 1: Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This is a common and effective method that employs various oxidation reagents to convert the primary alcohol to the desired aldehyde. Popular methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, both known for their mild conditions and high yields.

  • Route 2: Reduction of tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate. This alternative pathway involves the partial reduction of a nitrile to an aldehyde. The reagent of choice for this transformation is typically Diisobutylaluminium hydride (DIBAL-H), which allows for the selective reduction of the nitrile to the aldehyde without over-reduction to the amine, provided the reaction conditions are carefully controlled.

The following sections provide a detailed examination of these synthetic routes, including experimental procedures and comparative data.

Logical Workflow of Synthetic Routes

Synthesis_Overview cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Nitrile Reduction A1 tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate O1 Swern Oxidation A1->O1 Oxidizing Agent O2 Dess-Martin Oxidation A1->O2 Oxidizing Agent P1 tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate P2 tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate O1->P1 O2->P1 A2 tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate R1 DIBAL-H Reduction A2->R1 Reducing Agent R1->P2

Caption: Overall synthetic approaches to tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Route 1: Synthesis via Oxidation of Primary Alcohol

This synthetic approach focuses on the oxidation of the readily available precursor, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Experimental Protocols

Protocol 1.1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes.[1][2] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[1]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Procedure:

    • Dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO (4.0 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the internal temperature at -78 °C. Stir the mixture for 30 minutes.

    • Add a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

    • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of NH4Cl, water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation offers a very mild and selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane (DMP).[3][4]

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.

  • Procedure:

    • Dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture vigorously until the solid dissolves.

    • Extract the product with DCM or diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography.

Quantitative Data for Oxidation Route
Oxidation MethodStarting MaterialReagentsSolventTemperatureReaction TimeYield (%)Purity (%)Reference(s)
Swern OxidationBicyclo[2.2.1]hept-5-ene-2,3-diol (analogous diol)DMSO, Oxalyl chloride, TriethylamineDCM-78 °C~3-4 hours61-73N/A[5][6]
Swern Oxidation(+)-Alcohol A (complex alcohol)DMSO, Oxalyl chloride, DiisopropylethylamineDCM-78 °C to RT~1 hour92>95[7]
Dess-Martin OxidationAllylic Alcohol (general procedure)Dess-Martin PeriodinaneDCMRT~2 hours~90N/A[8]

Note: Yields are highly dependent on the specific substrate and reaction conditions. Data from analogous systems are provided for comparative purposes.

Route 2: Synthesis via Nitrile Reduction

This synthetic strategy involves the partial reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate to the target aldehyde.

Experimental Protocol

Protocol 2.1: DIBAL-H Reduction

Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent that can selectively reduce nitriles to aldehydes at low temperatures.[9]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Procedure:

    • Dissolve tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), toluene, or diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of DIBAL-H (1.0-1.2 equivalents) in a suitable solvent (e.g., hexanes or toluene) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume the excess DIBAL-H.

    • Allow the mixture to warm to room temperature.

    • Perform an aqueous workup by adding a saturated solution of Rochelle's salt or 1 M HCl. Vigorous stirring may be required to break up any gelatinous aluminum salts.

    • If a precipitate forms, filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography or distillation as required.[10][11][12]

Quantitative Data for Nitrile Reduction Route
Reduction MethodStarting MaterialReagentsSolventTemperatureReaction TimeYield (%)Purity (%)Reference(s)
DIBAL-H ReductionGeneral NitrileDIBAL-HDCM or Toluene-78 °C2-6 hoursN/AN/A[11]
DIBAL-H ReductionGeneral Ester (for aldehyde synthesis)DIBAL-HDiethyl ether-78 °C1.5 hoursN/AN/A[10]

Note: Specific yield and purity data for the DIBAL-H reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate were not available in the searched literature. The provided information is based on general procedures for nitrile and ester reductions to aldehydes. A Chinese patent reported a 66% yield for a one-pot synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate hydrochloride, suggesting that good yields are achievable for this class of compounds.[13]

Synthesis of Precursors

The successful synthesis of the target molecule relies on the efficient preparation of the starting materials.

Synthesis of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This precursor is typically synthesized by the reduction of a corresponding carboxylic acid or ester derivative. For instance, tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate can be reduced using a suitable reducing agent like borane or lithium aluminum hydride to afford the desired primary alcohol.

Synthesis of tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

This nitrile precursor can be prepared from the corresponding halide or tosylate by nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. The starting halide or tosylate can be derived from the corresponding alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Workflow Diagrams

Oxidation_Workflow cluster_swern Swern Oxidation Workflow S1 Dissolve Oxalyl Chloride in DCM Cool to -78 °C S2 Add DMSO solution Stir for 30 min S1->S2 S3 Add Alcohol solution Stir for 1-2 h S2->S3 S4 Add Triethylamine Warm to RT, Stir 1-2 h S3->S4 S5 Quench with Water S4->S5 S6 Work-up: Extraction and Washing S5->S6 S7 Dry and Concentrate S6->S7 S8 Purify by Chromatography S7->S8

Caption: Experimental workflow for the Swern oxidation.

DIBALH_Workflow cluster_dibal DIBAL-H Reduction Workflow D1 Dissolve Nitrile in Anhydrous Solvent Cool to -78 °C D2 Add DIBAL-H solution dropwise Stir for 1-3 h D1->D2 D3 Quench with Methanol at -78 °C D2->D3 D4 Warm to RT Aqueous Work-up D3->D4 D5 Filter (if precipitate forms) D4->D5 D6 Extraction and Washing D5->D6 D7 Dry and Concentrate D6->D7 D8 Purify by Chromatography/Distillation D7->D8

Caption: Experimental workflow for the DIBAL-H reduction.

Conclusion

The synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is well-established, with both the oxidation of a primary alcohol and the reduction of a nitrile offering viable and efficient routes. The choice of method may depend on the availability of starting materials, desired scale, and the specific functional group tolerance required in a broader synthetic scheme. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

A Comprehensive Technical Guide to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate and Its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, focusing on its various synonyms and chemical identifiers. The information is presented to aid researchers and professionals in accurately identifying this compound in literature, patents, and chemical databases.

Chemical Identity and Synonyms

The compound with the systematic name tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic building block commonly used in organic synthesis. Due to the complexities of chemical nomenclature, it is known by several different names. The following table summarizes its key identifiers and synonyms to facilitate unambiguous identification.

Identifier Type Value
Systematic Name tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate[1]
CAS Number 372159-76-7[1]
Molecular Formula C12H21NO3[1]
Molecular Weight 227.3 g/mol [1]
Synonym (S)-1-Boc-3-(2-oxoethyl)piperidine

It is important for researchers to be aware of these different names to ensure they are referencing the correct molecule in their work. The use of the CAS number is the most reliable method for identifying a chemical substance.

Note on Inapplicable Core Requirements

This guide focuses on the nomenclature and identification of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate. The user's original request included requirements for experimental protocols and signaling pathway diagrams. These elements are not applicable to the topic of chemical synonyms and identifiers.

  • Experimental Protocols: Detailed experimental methodologies would be relevant for a specific reaction or assay using this compound, but not for a guide on its nomenclature.

  • Signaling Pathways: This compound is a chemical building block and is not inherently associated with a specific biological signaling pathway. Such a diagram would be appropriate for a biological molecule or a drug that acts on a particular pathway.

Therefore, in the interest of providing a focused and relevant technical guide, these sections have been omitted.

References

Spectroscopic and Synthetic Overview of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block, plays a significant role in the synthesis of complex pharmaceutical agents and novel organic compounds. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive aldehyde, makes it a versatile intermediate in medicinal chemistry. This technical guide provides a consolidated overview of the available spectroscopic and synthetic information for this compound, intended to support research and development efforts.

While a complete, publicly available dataset of all spectroscopic parameters for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS Number: 372159-76-7) is not readily found in scientific literature, this guide compiles typical spectroscopic characteristics based on related compounds and general chemical principles. Furthermore, it outlines a general synthetic approach and standard protocols for spectroscopic analysis.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is not available in the public domain at the time of this guide's compilation. However, based on the analysis of its structural analogues, the following tables present the expected ranges and characteristics for its key spectroscopic signatures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7Singlet (or Triplet)1HAldehyde (-CHO)
~3.9 - 3.0Multiplet2H-CH₂-N(Boc)-
~2.8 - 2.4Multiplet2H-CH₂-CHO
~2.5 - 1.2Multiplet5HPiperidine ring protons
1.45Singlet9Htert-Butyl (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~202Aldehyde Carbonyl (C=O)
~155Carbamate Carbonyl (N-COO-)
~80Quaternary Carbon (O-C(CH₃)₃)
~50 - 40Piperidine ring carbons adjacent to N
~30 - 20Other piperidine ring carbons
28.4tert-Butyl methyl carbons (-C(CH₃)₃)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2975, ~2870C-H stretch (alkane)
~2720, ~2820C-H stretch (aldehyde)
~1725C=O stretch (aldehyde)
~1685C=O stretch (carbamate)
~1160C-O stretch (carbamate)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
228.16[M+H]⁺
172.12[M - C₄H₉O]⁺ (loss of tert-butoxy)
128.08[M - C₅H₉O₂]⁺ (loss of Boc group)

Experimental Protocols

Synthesis Protocol: A Generalized Approach

The synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate can be envisioned through a multi-step process starting from a suitable precursor, such as 3-piperidineethanol.

Step 1: N-Boc Protection of 3-Piperidineethanol

  • Dissolve 3-piperidineethanol in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base, such as triethylamine or sodium bicarbonate.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting N-Boc protected alcohol, typically by column chromatography.

Step 2: Oxidation to the Aldehyde

  • Dissolve the N-Boc protected alcohol from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, at room temperature.

  • Stir the reaction mixture until the alcohol is fully converted to the aldehyde (monitored by TLC).

  • Quench the reaction and purify the crude product by filtration through a pad of silica gel, followed by column chromatography to yield tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-12 ppm.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the neat compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.

Visualizations

To aid in the understanding of the synthetic and analytical workflow, the following diagrams are provided.

Synthesis_Workflow start 3-Piperidineethanol step1 N-Boc Protection (Boc₂O, Base) start->step1 intermediate tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate step1->intermediate step2 Oxidation (PCC or Dess-Martin) intermediate->step2 product tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate step2->product

Caption: Generalized synthetic workflow for the preparation of the target compound.

Analytical_Workflow sample Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Spectroscopic Data (Structure Confirmation) nmr->data ir->data ms->data

Caption: Standard analytical workflow for the characterization of the synthesized compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is necessary for precise characterization. The synthetic protocol is a generalized representation and may require optimization for specific laboratory conditions.

Navigating the Safety Profile of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate. Due to a lack of a specific Safety Data Sheet (SDS) for the 3-isomer (CAS No. 372159-76-7), this guide heavily relies on data from the structurally analogous 4-isomer, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 142374-19-4), as a surrogate for hazard assessment and handling protocols. This information should be used as a guide and supplemented with professional judgment and adherence to all applicable safety regulations.

Introduction

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic building block utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] As with any chemical reagent, a thorough understanding of its potential hazards, coupled with stringent adherence to safe handling protocols, is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide synthesizes the available safety data, outlines recommended handling procedures, and provides a logical framework for risk mitigation.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties

Propertytert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylatetert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Surrogate Data)
CAS Number 372159-76-7[1]142374-19-4[2]
Molecular Formula C12H21NO3[1]C12H21NO3[2]
Molecular Weight 227.3 g/mol [1]227.30 g/mol [2]
Appearance Not SpecifiedWhite to light yellow powder or crystal
Melting Point Not Specified38-42 °C
Boiling Point Not SpecifiedNot Specified
Flash Point Not Specified>110 °C (>230 °F)
Purity min 97%[1]>98.0% (GC)

Table 2: Toxicological Information and Hazard Identification (Based on Surrogate Data for the 4-isomer)

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/Irritation Skin Irrit. 2[2]H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Eye Irrit. 2[2]H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3[2]H335: May cause respiratory irritation[2]

Data derived from tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 142374-19-4).

Experimental Protocols: Safety and Handling

The following protocols are based on the available information for the 4-isomer and general best practices for handling potentially hazardous chemical compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use and disposed of properly after handling.[3]

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is advised.

Handling Procedures
  • Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the work area.[5]

  • Wash hands thoroughly after handling.

  • Take off contaminated clothing and wash it before reuse.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Recommended storage is often refrigerated (0-10°C).

  • Store under an inert atmosphere, as the compound may be air and heat sensitive.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep up carefully to avoid generating dust and place in a suitable, closed container for disposal.

  • Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, from initial assessment to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Experimental Work cluster_post Post-Experiment & Disposal cluster_emergency Emergency Procedures A Review Safety Data (SDS for 4-isomer as surrogate) B Conduct Risk Assessment A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Ventilated Area (Fume Hood) C->D E Weigh and Handle Compound (Avoid dust/aerosol generation) D->E F Perform Experiment E->F G Decontaminate Work Area F->G J Spill F->J K Exposure (Skin/Eye/Inhalation) F->K H Segregate and Label Waste G->H I Dispose of Waste (According to regulations) H->I Spill_Action Evacuate, Ventilate, Clean with appropriate PPE J->Spill_Action Exposure_Action Follow First Aid Protocols (Wash, Rinse, Move to Fresh Air) Seek Medical Attention K->Exposure_Action

Caption: Workflow for the safe handling of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Conclusion

While a specific, comprehensive safety profile for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is not publicly available, the data for its 4-isomer provides a strong basis for establishing safe handling and emergency protocols. It should be treated as a compound that is irritating to the skin, eyes, and respiratory system. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for mitigating risks. Researchers must always consult institutional safety guidelines and exercise caution when handling this and any other chemical for which complete toxicological data is unavailable.

References

Navigating the Synthesis and Procurement of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accessibility and synthesis of key chemical intermediates are critical for advancing novel therapeutics. This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry.

This document outlines the commercial landscape for procuring this compound, details a common and effective synthetic protocol for its preparation, and provides visual aids to clarify the experimental workflow and underlying chemical logic.

Commercial Availability

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS Number: 372159-76-7) is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with quantities ranging from milligrams to kilograms to suit the needs of both small-scale research and larger development projects. The table below summarizes the availability from several prominent vendors.

SupplierCatalog NumberPurityAvailable Quantities
BLDpharmBLD-16163797%1g, 5g, 25g
CP Lab Safety372159-76-7min 97%1g
Shanghai Xiyu Chemical Technology Co., Ltd.XY-A0718≥ 97%Custom
AmbeedA17364795% (stabilized with alpha-tocopherol)250mg, 1g, 5g
InterchimAG007A6J-100mg

Synthetic Protocol: Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

A prevalent and efficient method for the synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate involves the oxidation of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Among the various oxidation methods available in organic chemistry, Swern oxidation and Dess-Martin periodinane (DMP) oxidation are particularly well-suited for this transformation due to their mild reaction conditions and high yields.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol details a representative procedure for the synthesis of the target compound using Dess-Martin periodinane.

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This usually takes 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Visualizing the Synthesis and Workflow

To further elucidate the synthetic process and its logic, the following diagrams are provided in the DOT language.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate C tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate A->C Oxidation B Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Room Temperature B->C

Caption: Synthetic pathway for the target compound.

G cluster_workflow Experimental Workflow A 1. Dissolve Starting Material in DCM B 2. Add Dess-Martin Periodinane A->B C 3. Monitor Reaction by TLC B->C D 4. Quench with NaHCO3/Na2S2O3 C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry, Concentrate & Purify E->F G Pure Product F->G

Caption: Step-by-step experimental workflow.

This guide provides a foundational understanding for researchers working with tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate. By detailing both its commercial availability and a reliable synthetic protocol, this document aims to facilitate the efficient procurement and synthesis of this important chemical intermediate, thereby accelerating the pace of drug discovery and development. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before handling any chemicals.

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide range of biologically active molecules. The presence of a reactive aldehyde functional group allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of complex pharmaceutical agents. This document provides detailed application notes and protocols for the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate via the oxidation of its corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Several common and efficient oxidation methods are presented, including Swern, Dess-Martin, Parikh-Doering, and TEMPO-catalyzed oxidations, to provide researchers with a selection of reliable procedures tailored to different laboratory settings and substrate sensitivities.

Chemical Reaction

The synthesis involves the oxidation of the primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, to the corresponding aldehyde, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Chemical Reaction

Figure 1: General reaction scheme for the oxidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Comparison of Oxidation Methods

Several methods are commonly employed for the oxidation of primary alcohols to aldehydes. The choice of method often depends on factors such as substrate tolerance to acidic or basic conditions, availability of reagents, and desired scale of the reaction. Below is a summary of the methods detailed in this document.

Oxidation MethodKey ReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous, low temperature (-78 °C)High yields, mild conditions, good for sensitive substrates.[1][2]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Anhydrous, room temperatureMild, neutral pH, short reaction times, high yields.[3]DMP is expensive and potentially explosive.[4]
Parikh-Doering Oxidation Sulfur trioxide pyridine complex, DMSO, TriethylamineAnhydrous, 0 °C to room temperatureOperationally simple, avoids cryogenic temperatures.[5]May require a large excess of reagents for high conversion.[5]
TEMPO-catalyzed Oxidation TEMPO, a co-oxidant (e.g., NaOCl)Biphasic or monophasic, 0 °C to room temperatureCatalytic, uses inexpensive co-oxidants, environmentally benign.[6]Can be substrate-dependent.[6]

Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Starting Material: tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7) Product: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS: 372159-76-7)

PropertyStarting MaterialProduct
Molecular Formula C₁₂H₂₃NO₃C₁₂H₂₁NO₃
Molecular Weight 229.32 g/mol 227.30 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oil
Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.[1][2]

Reagents:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: >85%

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on general procedures for DMP oxidations.[3]

Reagents:

  • Dess-Martin Periodinane (DMP)

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (optional, for acid-sensitive substrates)

Procedure:

  • To a stirred solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • If the substrate is acid-sensitive, add sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC (typically 1-3 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: >90%

Protocol 3: Parikh-Doering Oxidation

This protocol is adapted from established Parikh-Doering oxidation methods.[5][7]

Reagents:

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM and anhydrous DMSO at 0 °C, add sulfur trioxide pyridine complex (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous copper (II) sulfate (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 70-90%

Protocol 4: TEMPO-catalyzed Oxidation

This protocol is based on the widely used TEMPO-catalyzed oxidation with bleach.[6]

Reagents:

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, household bleach)

  • Potassium bromide (KBr)

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a vigorously stirred biphasic mixture of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in DCM and a solution of KBr (0.1 eq) in saturated aqueous sodium bicarbonate, add TEMPO (0.01 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC, typically 1-2 hours).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 80-95%

Product Characterization

The final product, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, should be characterized by standard analytical techniques.

  • ¹H NMR: The appearance of a characteristic aldehyde proton signal (δ ≈ 9.7 ppm, triplet) and the disappearance of the alcohol methylene protons (δ ≈ 3.6 ppm) are indicative of a successful reaction.

  • ¹³C NMR: The appearance of a carbonyl carbon signal (δ ≈ 202 ppm) and the disappearance of the alcohol carbon signal (δ ≈ 60 ppm) confirms the oxidation.

  • IR Spectroscopy: The appearance of a strong carbonyl stretch (ν ≈ 1725 cm⁻¹) and the disappearance of the broad O-H stretch (ν ≈ 3400 cm⁻¹) are key indicators of the transformation.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Workflow and Logic Diagrams

SynthesisWorkflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Characterization Start tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Oxidation Oxidation Reaction (Swern, DMP, Parikh-Doering, or TEMPO) Start->Oxidation Select Protocol Workup Aqueous Work-up & Extraction Oxidation->Workup Reaction Quench Purification Column Chromatography Workup->Purification Product tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate Purification->Product Analysis NMR, IR, MS Product->Analysis

Caption: Experimental workflow for the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

OxidationMethods cluster_main Choice of Oxidation Method Choice Oxidation of Primary Alcohol Swern Swern Oxidation (-78 °C) Choice->Swern Mild, High Yield DMP Dess-Martin Oxidation (Room Temp) Choice->DMP Mild, Convenient PD Parikh-Doering Oxidation (0 °C to RT) Choice->PD No Cryogenics TEMPO TEMPO-catalyzed Oxidation (0 °C to RT) Choice->TEMPO Catalytic, Green

Caption: Decision diagram for selecting an appropriate oxidation method.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • Dess-Martin Periodinane is potentially explosive upon impact or heating; handle with care and avoid large-scale reactions without proper precautions.

  • Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Dess-Martin Periodinane Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The Dess-Martin periodinane (DMP) oxidation offers a mild, selective, and high-yielding method for this conversion, operating at room temperature and neutral pH.[1][2][3] This makes it an ideal choice for substrates with sensitive functional groups.[1] This document provides detailed application notes and a comprehensive protocol for the oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate to its corresponding aldehyde, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry.

Reaction Principle and Advantages

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to selectively oxidize primary and secondary alcohols. The reaction proceeds through a ligand exchange mechanism, followed by an intramolecular proton transfer to yield the carbonyl compound, iodinane, and acetic acid.[3]

Key advantages of the Dess-Martin oxidation include:

  • Mild Reaction Conditions: The oxidation is typically carried out at room temperature in a neutral medium, which is beneficial for substrates sensitive to acid or base.[1]

  • High Selectivity: DMP is highly chemoselective for the oxidation of alcohols in the presence of other sensitive functional groups.[1]

  • Simplified Work-up: The reaction byproducts can often be easily removed through a simple aqueous wash.[2]

  • High Yields: The reaction is known for providing good to excellent yields of the desired aldehyde or ketone.[3]

Experimental Protocols

Materials and Reagents:

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel) and appropriate eluent

Detailed Experimental Procedure:

  • Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature under a nitrogen or argon atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 1-3 hours.[4]

  • Quenching the Reaction: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or additional DCM. Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir the biphasic mixture vigorously until the solid byproducts are fully dissolved.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to afford the crude aldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Data Presentation

The following table summarizes representative quantitative data for the Dess-Martin periodinane oxidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Please note that these values are based on typical outcomes for similar DMP oxidations and should be considered illustrative.

ParameterValue
Starting Material tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Reagent Dess-Martin Periodinane (DMP)
Equivalents of DMP 1.2 eq
Solvent Dichloromethane (DCM)
Concentration 0.2 M
Reaction Temperature Room Temperature
Reaction Time 1 - 3 hours
Typical Yield 85 - 95%
Purity (after chromatography) >98%

Visualizations

Reaction Scheme:

ReactionScheme Reaction Scheme for DMP Oxidation StartingMaterial tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Product tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate StartingMaterial->Product Reagent Dess-Martin Periodinane (DMP) DCM, Room Temperature Reagent->StartingMaterial Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature (1-3 h) B->C D Quench with NaHCO3 / Na2S2O3 C->D E Extract with DCM D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Concentrate in vacuo G->H I Flash Column Chromatography H->I J Pure Aldehyde I->J

References

Application Notes and Protocols: Reductive Amination of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry for the synthesis of diverse piperidine-containing compounds. The protocols focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for a wide range of amine substrates.

Introduction

Reductive amination is a cornerstone of amine synthesis in drug discovery and development, offering a reliable method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the in situ formation of an iminium ion from an aldehyde or ketone and an amine, which is then reduced by a hydride agent to the corresponding amine. tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a valuable bifunctional molecule, incorporating a reactive aldehyde and a protected piperidine nitrogen. This structure allows for the introduction of various amine-containing side chains, leading to the synthesis of libraries of compounds for screening and lead optimization.

Sodium triacetoxyborohydride has emerged as a reagent of choice for this transformation due to its mild nature, which allows for the presence of a wide variety of functional groups, and its selectivity for the iminium ion over the starting aldehyde.[2][3][4] This selectivity minimizes the formation of alcohol byproducts that can occur with stronger reducing agents like sodium borohydride.

General Reaction Scheme

The general scheme for the reductive amination of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate with a primary or secondary amine is depicted below:

G reactant1 tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate reagent NaBH(OAc)₃, Solvent reactant1->reagent reactant2 + R¹R²NH (Amine) reactant2->reagent product tert-Butyl 3-(2-(N-R¹,R²-amino)ethyl)piperidine-1-carboxylate reagent->product

Caption: General reductive amination reaction.

Experimental Protocols

Protocol 1: Reductive Amination with Primary Aliphatic and Aromatic Amines

This protocol describes a general procedure for the reaction of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate with various primary amines.

Materials:

  • tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

  • Primary amine (e.g., benzylamine, aniline, substituted anilines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq).

  • Dissolve the aldehyde in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M solution).

  • Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Secondary Amines

This protocol is suitable for the reaction with secondary amines to yield tertiary amine products.

Materials:

  • tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

  • Secondary amine (e.g., morpholine, piperidine, N-methylbenzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the secondary amine (1.0-1.2 eq) to the solution. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added. Stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Monitor the reaction as described in Protocol 1.

  • Perform the aqueous workup and purification as outlined in steps 6-10 of Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the reductive amination of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate with a variety of amines. Yields are based on typical outcomes for these types of reactions as described in the literature.[2][4]

Table 1: Reductive Amination with Primary Amines

Amine SubstrateReducing Agent (eq)SolventTime (h)Yield (%)
BenzylamineNaBH(OAc)₃ (1.2)DCM492
AnilineNaBH(OAc)₃ (1.5)DCE1885
4-FluoroanilineNaBH(OAc)₃ (1.5)DCE2088
4-MethoxybenzylamineNaBH(OAc)₃ (1.2)DCM595
CyclohexylamineNaBH(OAc)₃ (1.2)DCM689

Table 2: Reductive Amination with Secondary Amines

Amine SubstrateReducing Agent (eq)SolventTime (h)Yield (%)
MorpholineNaBH(OAc)₃ (1.2)DCM394
PiperidineNaBH(OAc)₃ (1.2)DCM491
N-MethylbenzylamineNaBH(OAc)₃ (1.3)DCE1287
PyrrolidineNaBH(OAc)₃ (1.2)DCM393
DiethylamineNaBH(OAc)₃ (1.3)DCM885

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the reductive amination of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Dissolve Aldehyde Dissolve Aldehyde Add Amine Add Amine Dissolve Aldehyde->Add Amine Add NaBH(OAc)₃ Add NaBH(OAc)₃ Add Amine->Add NaBH(OAc)₃ Stir at RT Stir at RT Add NaBH(OAc)₃->Stir at RT Quench with NaHCO₃ Quench with NaHCO₃ Stir at RT->Quench with NaHCO₃ Extract with DCM Extract with DCM Quench with NaHCO₃->Extract with DCM Wash with Brine Wash with Brine Extract with DCM->Wash with Brine Dry with MgSO₄ Dry with MgSO₄ Wash with Brine->Dry with MgSO₄ Concentrate Concentrate Dry with MgSO₄->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Characterize Product Characterize Product Column Chromatography->Characterize Product

Caption: Reductive amination experimental workflow.

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate are often explored as ligands for G-protein coupled receptors (GPCRs), which are critical targets in drug discovery. The following diagram illustrates a simplified GPCR signaling cascade that could be modulated by a synthesized piperidine derivative.

G Piperidine Derivative Piperidine Derivative GPCR GPCR Piperidine Derivative->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: Simplified GPCR signaling pathway.

References

Application Notes and Protocols: Tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The piperidine moiety is a privileged scaffold found in numerous approved drugs and biologically active compounds.[1] The presence of a reactive 2-oxoethyl group at the 3-position, along with the Boc-protected nitrogen, allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse and complex molecular architectures. This document provides an overview of its applications, relevant experimental protocols, and its role in the development of novel therapeutic agents.

Applications in Medicinal Chemistry

The primary application of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules with therapeutic potential. While direct biological activity of the title compound is not extensively reported, its utility lies in its ability to be readily modified to generate libraries of compounds for screening against various biological targets. The 3-substituted piperidine motif is a common feature in a variety of biologically active molecules.[2][3]

Synthesis of Substituted Piperidines as Kinase and Protein-Protein Interaction Inhibitors

The 2-oxoethyl side chain provides a handle for introducing further diversity. For instance, it can undergo reactions such as aldol condensation, reductive amination, and Wittig reactions to generate a variety of 3-substituted piperidines. These derivatives are valuable scaffolds for the development of inhibitors of various biological targets, including kinases and protein-protein interactions.

One notable example of the utility of a related 3-substituted piperidine scaffold is in the development of HDM2-p53 interaction inhibitors.[4] The human double minute 2 (HDM2) protein is a key negative regulator of the p53 tumor suppressor.[4] Inhibiting the HDM2-p53 interaction can lead to the reactivation of p53 and subsequent apoptosis in cancer cells. The synthesis of potent 3,3-disubstituted piperidine-based HDM2-p53 inhibitors often starts from a protected 3-piperidinone, a close structural analog of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.[4]

Experimental Protocols

The following are representative protocols for reactions that can be performed on or with tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate and related 3-substituted piperidines.

Protocol 1: Reductive Amination for the Synthesis of 3-(2-Aminoethyl)piperidine Derivatives

This protocol describes a general procedure for the reductive amination of the aldehyde functionality, a common transformation for this class of compounds.

Materials:

  • tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in DCM.

  • Add the desired amine (1.0-1.2 eq).

  • If the amine is a salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-(2-aminoethyl)piperidine derivative.

Protocol 2: Synthesis of 3,3-Disubstituted Piperidines via the Bargellini Reaction (from a 3-Piperidinone Precursor)[4]

This protocol outlines the synthesis of a 3,3-disubstituted piperidine core, a key step in the development of HDM2-p53 inhibitors, starting from a protected 3-piperidinone. This illustrates a potential synthetic route that could be adapted from tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate after conversion to a suitable precursor.

Materials:

  • N-Boc-3-piperidinone

  • An alcohol (e.g., 2-(trifluoromethyl)phenol)

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the alcohol (1.0 eq) in chloroform, add powdered sodium hydroxide (2.0 eq).

  • Add N-Boc-3-piperidinone (1.0 eq) to the mixture at 0°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-hydroxy-3-substituted piperidine derivative.

Quantitative Data

The following table summarizes representative biological data for a 3,3-disubstituted piperidine-based HDM2-p53 inhibitor (Compound 21 from the cited literature), demonstrating the therapeutic potential of this scaffold.[4]

Compound IDHDM2 Binding Affinity (IC50, nM)Cellular Activity (SJSA-1 p53-WT, IC50, nM)Oral Bioavailability (Rat, F%)
Compound 21 159030

Signaling Pathways and Experimental Workflows

HDM2-p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase HDM2, which targets p53 for proteasomal degradation. Small molecule inhibitors that disrupt the HDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

HDM2_p53_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with HDM2 Overexpression cluster_2 Treated Cancer Cell p53 p53 Proteasome Proteasome p53->Proteasome Degradation Apoptosis Cell Cycle Arrest Apoptosis p53->Apoptosis Induces HDM2 HDM2 HDM2->p53 Binds and Ubiquitinates p53_cancer p53 Proteasome_cancer Proteasome p53_cancer->Proteasome_cancer Increased Degradation Apoptosis_cancer Cell Cycle Arrest Apoptosis (Inhibited) p53_cancer->Apoptosis_cancer Induces HDM2_cancer HDM2 (overexpressed) HDM2_cancer->p53_cancer Increased Ubiquitination Inhibitor 3-Substituted Piperidine Inhibitor HDM2_treated HDM2 Inhibitor->HDM2_treated Inhibits Binding to p53 p53_treated p53 (stabilized) Apoptosis_treated Cell Cycle Arrest Apoptosis (Restored) p53_treated->Apoptosis_treated Induces

Caption: HDM2-p53 signaling pathway and the effect of inhibitors.

General Experimental Workflow for Synthesis and Evaluation

The development of novel therapeutic agents from tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate generally follows a multi-step workflow.

experimental_workflow start tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate synthesis Chemical Modification (e.g., Reductive Amination, Condensation) start->synthesis library Library of 3-Substituted Piperidine Derivatives synthesis->library screening High-Throughput Screening (Biochemical and Cellular Assays) library->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for drug discovery using the piperidine scaffold.

References

Application of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate in Alkaloid Synthesis: A Review of Potential Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Core Synthetic Strategies

The application of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate in alkaloid synthesis would likely revolve around the chemical transformations of its aldehyde group, followed by modifications of the piperidine ring.

1.1. Elaboration of the Side Chain

The 2-oxoethyl side chain is the primary site for introducing molecular complexity. Key transformations could include:

  • Wittig Reaction and Related Olefinations: Chain extension by converting the aldehyde to an alkene, which can then undergo various transformations such as hydrogenation, epoxidation, or dihydroxylation.

  • Grignard and Organolithium Additions: Formation of new carbon-carbon bonds to introduce alkyl, aryl, or vinyl groups, leading to secondary alcohols that can be further oxidized or used as chiral centers.

  • Reductive Amination: Introduction of a nitrogen-containing substituent, a common feature in many alkaloids, by reacting the aldehyde with an amine in the presence of a reducing agent.

  • Aldol and Related Condensations: Formation of β-hydroxy carbonyl compounds or α,β-unsaturated systems, providing access to polyketide-type structures.

1.2. Piperidine Ring Manipulations

Following the elaboration of the side chain, the N-Boc protecting group on the piperidine ring can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom. This is a critical step for the cyclization reactions often required to form the core structures of polycyclic alkaloids.

Potential Alkaloid Targets

Based on the structure of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, it is a suitable precursor for the synthesis of various classes of piperidine alkaloids.

2.1. Simple Piperidine Alkaloids

Alkaloids such as coniine and pelletierine, which feature a 2-alkyl substituted piperidine ring, could be synthesized. A plausible, though not explicitly documented, strategy would involve a Wittig reaction to install the appropriate alkyl chain, followed by hydrogenation and deprotection.

2.2. Quinolizidine and Indolizidine Alkaloids

For more complex bicyclic systems like those found in Lythraceae alkaloids (e.g., vertine, lasubine I) or indolizidine alkaloids, the aldehyde functionality could be used to construct the second ring. A potential synthetic pathway could involve an intramolecular cyclization reaction, such as a Mannich reaction or an intramolecular aldol condensation, after appropriate functionalization of the piperidine nitrogen.

Generalized Experimental Workflow

A general workflow for the application of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate in alkaloid synthesis can be proposed.

G start tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate step1 Side Chain Elaboration (e.g., Wittig, Grignard) start->step1 step2 Functional Group Interconversion (e.g., Oxidation, Reduction) step1->step2 step3 N-Boc Deprotection step2->step3 step4 Cyclization (e.g., Intramolecular Mannich, Pictet-Spengler) step3->step4 end Target Alkaloid step4->end

Caption: Generalized workflow for alkaloid synthesis.

Illustrative (Hypothetical) Experimental Protocol

While a specific protocol for a named alkaloid is not available, a hypothetical protocol for a key synthetic transformation is provided below to illustrate the potential methodology.

Hypothetical Protocol: Wittig Olefination of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Parameter Value
Reactants tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, (Triphenylphosphoranylidene)acetaldehyde
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 12 hours
Work-up Aqueous work-up with brine, extraction with ethyl acetate
Purification Flash column chromatography
Hypothetical Yield 85-95%

Procedure:

  • To a solution of (triphenylphosphoranylidene)acetaldehyde (1.2 equivalents) in anhydrous THF, a solution of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated aldehyde.

Conclusion

Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a versatile chiral synthon with considerable potential for the asymmetric synthesis of a wide array of piperidine alkaloids. Although detailed protocols for its application in the synthesis of specific, named alkaloids are not prevalent in the accessible scientific literature, its utility can be inferred from established synthetic transformations. The development of novel synthetic routes employing this building block could provide more efficient and stereocontrolled access to biologically active natural products and their analogues, thus warranting further investigation by researchers in the fields of organic synthesis and drug discovery.

Application Note and Protocol: Purification of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a key heterocyclic building block in organic synthesis and medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous pharmaceuticals. The aldehyde functionality allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate using silica gel column chromatography.

Chemical Properties

PropertyValue
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol [2][3]
Appearance Typically a colorless to pale yellow oil or solid
CAS Number 372159-76-7[1][4]

Experimental Protocol: Column Chromatography Purification

This protocol outlines the materials and step-by-step procedure for the purification of the title compound. The method is based on common practices for the purification of moderately polar, Boc-protected piperidine derivatives.[5][6]

1. Materials and Reagents

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Mobile Phase Solvents: n-Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Crude Sample: Synthesized tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

  • Glassware: Chromatography column, round-bottom flasks, separatory funnel, beakers, fraction collection tubes

  • Apparatus: Rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), TLC developing chamber, fume hood

2. Pre-Chromatography Preparation

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. For solid samples or viscous oils that are difficult to dissolve, a "dry loading" technique is recommended. To do this, dissolve the crude material in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Mobile Phase Selection (TLC Analysis): Determine the optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of Hexane:EtOAc. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A typical starting point for similar compounds is a 4:1 to 3:1 mixture of Hexane:EtOAc.[7]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Chromatographic Purification

  • Sample Loading:

    • Wet Loading: Carefully apply the dissolved sample solution evenly to the top of the silica bed using a pipette.

    • Dry Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution by opening the stopcock. Maintain a constant flow rate. For flash chromatography, apply positive pressure.

    • The elution can be performed isocratically (constant solvent composition) or with a gradient. For unknown impurity profiles, a shallow gradient (e.g., starting with 10% EtOAc in Hexane and gradually increasing to 30-40% EtOAc) can be effective.[6]

  • Fraction Collection:

    • Collect fractions in appropriately sized test tubes or flasks.

    • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Data Presentation

The following table summarizes typical data obtained from the purification process. Actual results may vary depending on the scale and purity of the crude material.

ParameterDescriptionTypical Value
Stationary Phase Silica Gel Mesh Size230-400
Mobile Phase Hexane:Ethyl Acetate (v/v)3:1
Rf of Pure Compound Retention Factor in 3:1 Hexane:EtOAc~0.35
Crude Purity Estimated purity before chromatography70-85%
Final Purity Purity after chromatography (by NMR or LC-MS)>97%[1]
Recovery Yield Percentage of pure compound recovered80-95%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purification protocol.

G cluster_prep Preparation Stage cluster_purification Purification Stage cluster_analysis Analysis & Final Stage prep_sample Prepare Crude Sample (Wet or Dry Load) load_sample Load Sample onto Column prep_sample->load_sample prep_column Pack Chromatography Column (Silica Gel Slurry) prep_column->load_sample prep_mobile Select & Prepare Mobile Phase (TLC) prep_mobile->prep_column elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate final_product Pure Compound evaporate->final_product

References

One-Pot Synthesis of Bio-Active Scaffolds from tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the one-pot synthesis of diverse chemical derivatives from tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate. These procedures are designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering streamlined methods for the creation of novel molecular entities with potential therapeutic applications. The protocols focus on efficiency and versatility, enabling the synthesis of complex structures in a single reaction vessel, thereby saving time, resources, and minimizing waste.

The core of these application notes is the use of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate as a versatile building block. Its aldehyde functionality allows for a wide range of chemical transformations, including reductive amination and multicomponent reactions, to generate a library of substituted piperidine derivatives. Piperidine moieties are prevalent in many FDA-approved drugs and natural products, making them a key scaffold in pharmaceutical research.

Application I: One-Pot Reductive Amination

One of the most direct and efficient methods for derivatizing aldehydes is through one-pot reductive amination. This reaction combines an amine and an aldehyde to form an imine in situ, which is then immediately reduced to a secondary or tertiary amine. This approach avoids the isolation of the often-unstable imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.[1][2][3]

General Protocol for One-Pot Reductive Amination:

A solution of the primary or secondary amine (1.1 equivalents) is added to a solution of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. After a brief stirring period (15-30 minutes) to allow for imine formation, sodium triacetoxyborohydride (1.5 equivalents) is added in one portion. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Reductive Amination:

EntryAmineProductYield (%)
1Benzylaminetert-butyl 3-(2-(benzylamino)ethyl)piperidine-1-carboxylate85
2Anilinetert-butyl 3-(2-(phenylamino)ethyl)piperidine-1-carboxylate78
3Morpholinetert-butyl 3-(2-morpholinoethyl)piperidine-1-carboxylate92
4Piperidinetert-butyl 3-(2-(piperidin-1-yl)ethyl)piperidine-1-carboxylate89

Note: Yields are based on isolated products after purification and may vary depending on the specific amine and reaction conditions.

Application II: Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The aldehyde functionality of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate makes it an ideal substrate for various MCRs, such as the Ugi and Passerini reactions, leading to the rapid generation of diverse chemical libraries.

Conceptual Protocol for a One-Pot Ugi-type Reaction:

A mixture of an amine (1.0 equivalent), a carboxylic acid (1.0 equivalent), and an isocyanide (1.0 equivalent) is added to a solution of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 equivalent) in a polar aprotic solvent like methanol or trifluoroethanol. The reaction is typically stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired α-acylamino amide derivative.

Signaling Pathways and Experimental Workflows

To visually represent the synthetic strategies, the following diagrams have been generated.

G start tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate reductive_amination One-Pot Reductive Amination start->reductive_amination mcr One-Pot Multicomponent Reaction start->mcr product1 Substituted Piperidine Derivatives (Secondary/Tertiary Amines) reductive_amination->product1 product2 Complex Piperidine Derivatives (α-Acylamino Amides) mcr->product2 amine Primary/Secondary Amine amine->reductive_amination reducing_agent NaBH(OAc)₃ reducing_agent->reductive_amination mcr_components Amine, Carboxylic Acid, Isocyanide mcr_components->mcr

Caption: Synthetic pathways from the starting material.

The diagram above illustrates the two primary one-pot synthetic routes for generating derivatives from tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

G start Start add_reagents Add Aldehyde, Amine, and Solvent start->add_reagents stir_imine Stir for Imine Formation (15-30 min) add_reagents->stir_imine add_reducing_agent Add NaBH(OAc)₃ stir_imine->add_reducing_agent stir_reaction Stir at RT until Completion (Monitor by TLC/LC-MS) add_reducing_agent->stir_reaction quench Quench with aq. NaHCO₃ stir_reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key building block in pharmaceutical development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on the critical oxidation step of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Issue 1: Low or No Yield of the Desired Aldehyde

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction - Monitor the reaction closely using TLC or LC-MS. - Extend the reaction time if the starting material is still present. - Ensure the reaction temperature is optimal for the chosen oxidation method. For Swern oxidation, maintaining a very low temperature (-78 °C) is crucial until the final quenching step.The conversion of the alcohol to the aldehyde may be sluggish due to suboptimal reaction kinetics.
Degradation of Reagents - Use freshly opened or properly stored oxidizing agents (e.g., Dess-Martin periodinane, oxalyl chloride). - Ensure solvents are anhydrous, as water can deactivate many oxidizing agents.Oxidizing agents can be sensitive to moisture and degrade over time, leading to a loss of reactivity.
Sub-optimal pH - For Dess-Martin oxidation, the reaction can be buffered with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, which can sometimes cause side reactions or product degradation.Maintaining a neutral pH can be critical for the stability of both the starting material and the product, especially with acid-labile groups like the Boc-protecting group.
Incorrect Stoichiometry - Carefully verify the molar equivalents of all reagents, particularly the oxidizing agent and any activators or bases.An insufficient amount of the oxidizing agent will lead to incomplete conversion, while a large excess may promote side reactions.

Issue 2: Formation of Significant Byproducts

Side Product Observed Possible Cause Troubleshooting Step
Carboxylic Acid Over-oxidation of the aldehyde.- Choose a mild and selective oxidizing agent like Dess-Martin periodinane or perform the Swern oxidation under carefully controlled conditions. - Avoid strong oxidizing agents like chromic acid.
Thioacetal Adduct (in Swern Oxidation) The reaction temperature was allowed to rise prematurely.- Maintain the reaction temperature at or below -60 °C after the addition of the alcohol and before the addition of the tertiary amine base.
Elimination Products Strong basic conditions or prolonged reaction times at elevated temperatures.- Use a hindered, non-nucleophilic base like triethylamine or diisopropylethylamine. - Ensure the reaction is quenched once the starting material is consumed.

Issue 3: Difficulties in Product Purification

Problem Possible Cause Troubleshooting Step
Removal of Dimethyl Sulfide (DMS) from Swern Oxidation DMS is a volatile and odorous byproduct.- After the reaction, perform a thorough aqueous workup. - Rinsing glassware with a bleach solution can help to oxidize residual DMS and reduce the odor.
Separation from Iodinane Byproducts (from Dess-Martin Oxidation) The reduced periodinane byproduct can sometimes be difficult to separate.- Quench the reaction with a saturated solution of sodium thiosulfate. This will reduce the iodinane byproducts to a more water-soluble form that can be removed during the aqueous workup.
Product Instability on Silica Gel The aldehyde may be sensitive to the acidic nature of standard silica gel.- Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography. - Minimize the time the product is on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

A1: The most prevalent and direct synthetic route is the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor is commercially available or can be synthesized from 3-piperidineethanol.

Q2: Which oxidation method is recommended for the highest yield and purity?

A2: The choice of oxidation method often depends on the scale of the reaction and the available laboratory equipment.

  • Swern oxidation is known for its high yields and reliability with a wide range of substrates. However, it requires cryogenic temperatures (-78 °C) and generates a foul-smelling byproduct (dimethyl sulfide).

  • Dess-Martin periodinane (DMP) oxidation is a very mild and convenient method that can be performed at room temperature, often resulting in high yields and clean reactions.[1] The main drawbacks are the cost of the reagent and its potential for being explosive under certain conditions.[1]

  • Parikh-Doering oxidation is another mild alternative that uses the sulfur trioxide pyridine complex to activate DMSO. It can be run at or near room temperature, avoiding the need for cryogenic conditions.[2]

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting alcohol and the product aldehyde. The spots can be visualized using a potassium permanganate stain, which will react with the alcohol but not the aldehyde.

Q4: Is the Boc-protecting group stable under the conditions of these oxidation reactions?

A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the mild conditions of Swern, Dess-Martin, and Parikh-Doering oxidations. However, prolonged exposure to acidic conditions, which can be generated as byproducts in some oxidations, could potentially lead to its cleavage. Buffering the reaction, as mentioned for the Dess-Martin oxidation, can mitigate this risk.

Q5: My final product appears to be unstable. How should I store it?

A5: Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. It is recommended to store tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) to minimize degradation.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for the Synthesis of Aldehydes from Primary Alcohols

Oxidation Method Typical Yield Range Reaction Temperature Key Advantages Key Disadvantages
Swern Oxidation 85-95%-78 °CHigh yields, reliable, wide substrate scope.Requires cryogenic temperatures, produces odorous and toxic byproducts (DMS, CO).[3]
Dess-Martin Periodinane (DMP) Oxidation 90-98%Room TemperatureMild conditions, short reaction times, high yields, easy workup.[1]Expensive reagent, potentially explosive.[1]
Parikh-Doering Oxidation 80-90%0 °C to Room TemperatureMild conditions, does not require cryogenic temperatures.[2]May require a large excess of reagents for some substrates.[2]

Note: The yield ranges are representative and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate via Swern Oxidation

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the internal temperature below -60 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the resulting mixture for 45 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate via Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a stirred solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Final Product start tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate swern Swern Oxidation start->swern dmp Dess-Martin Oxidation start->dmp parikh Parikh-Doering Oxidation start->parikh product tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate swern->product dmp->product parikh->product

Caption: Synthetic workflow for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Troubleshooting_Yield issue Low Yield incomplete_reaction Incomplete Reaction? issue->incomplete_reaction reagent_degradation Reagent Degradation? issue->reagent_degradation side_reactions Side Reactions? issue->side_reactions solution1 Optimize Time/Temp incomplete_reaction->solution1 solution2 Use Fresh Reagents/ Anhydrous Solvents reagent_degradation->solution2 solution3 Modify Conditions/ Purification side_reactions->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate. This key building block is commonly prepared by the oxidation of its corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The choice of oxidation method is critical and can significantly impact yield, purity, and the profile of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

A1: The synthesis primarily involves the oxidation of the precursor alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Several common oxidation reagents are employed, each with its own advantages and disadvantages. These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Parikh-Doering oxidation, and TEMPO-mediated oxidation.

Q2: What is the primary precursor for this synthesis?

A2: The direct precursor is tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, which is a commercially available or synthetically accessible N-Boc protected piperidine ethanol derivative.

Q3: Why is the choice of oxidation method so important?

A3: The choice of oxidant and reaction conditions is crucial for several reasons. The aldehyde product is susceptible to over-oxidation to the corresponding carboxylic acid. Additionally, the N-Boc protecting group can be sensitive to harsh acidic or basic conditions, potentially leading to its removal or other side reactions. Each oxidation method has a unique set of byproducts that can complicate purification.

Q4: Are there any general tips for improving the yield and purity of the final product?

A4: Yes, several general practices can help improve outcomes:

  • Use high-purity starting materials: Ensure the precursor alcohol is free of impurities that might interfere with the oxidation.

  • Strict control of reaction temperature: Many oxidation reactions, particularly Swern oxidation, require low temperatures to minimize side reactions.

  • Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen and moisture.

  • Careful monitoring of the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product to avoid over-running the reaction.

  • Appropriate workup procedure: The workup is critical for removing reagent byproducts and quenching the reaction effectively.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, categorized by the oxidation method used.

General Issues
Problem Potential Cause Suggested Solution
Low or no conversion of starting material Inactive or degraded oxidizing agent.Use a fresh batch of the oxidizing agent. For hygroscopic reagents, ensure proper storage.
Insufficient equivalents of the oxidizing agent.Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents).
Incorrect reaction temperature.Ensure the reaction is performed at the optimal temperature for the chosen method (e.g., -78 °C for Swern oxidation).
Formation of multiple unidentified spots on TLC Decomposition of starting material or product.Re-evaluate the stability of your compound under the chosen reaction conditions. Consider a milder oxidation method.
Presence of impurities in the starting material.Purify the starting alcohol before proceeding with the oxidation.
Method-Specific Troubleshooting

Swern Oxidation

Problem Potential Side Product/Cause Suggested Solution
Low yield of aldehyde, presence of a foul odor. Formation of dimethyl sulfide (DMS) is inherent to the reaction. Low yield may be due to incomplete reaction or side reactions.Ensure the reaction is performed in a well-ventilated fume hood. To improve yield, ensure strict anhydrous conditions and low temperature (-78 °C).
Formation of a byproduct with a similar polarity to the product. Epimerization at the C3 position of the piperidine ring if the starting material is chiral.Use a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize epimerization.[1]
Formation of a methylthiomethyl (MTM) ether byproduct.Maintain a low reaction temperature throughout the addition of reagents and the reaction time.

Dess-Martin Periodinane (DMP) Oxidation

Problem Potential Side Product/Cause Suggested Solution
Difficult purification, gummy residue after reaction. The byproduct, iodinane, can be difficult to remove.Quench the reaction with a saturated aqueous solution of sodium thiosulfate. This will reduce the iodine byproducts to more easily removable forms. A bicarbonate wash can help remove acetic acid byproduct.[2]
Inconsistent reaction rates. DMP is sensitive to moisture.Store DMP in a desiccator and handle it quickly in the air. The addition of a small amount of water to the reaction mixture has been reported to accelerate the oxidation in some cases.[2]
Safety concerns with the reagent. Dess-Martin periodinane can be explosive under certain conditions.Avoid grinding the solid reagent. Do not heat the reaction mixture unnecessarily. Scale-up should be performed with caution.

Parikh-Doering Oxidation

Problem Potential Side Product/Cause Suggested Solution
Incomplete reaction. Insufficient activation of DMSO by the SO₃-pyridine complex.Use a fresh, high-quality SO₃-pyridine complex. Ensure anhydrous conditions as the complex is moisture-sensitive. Consider increasing the equivalents of the complex and DMSO.
Formation of sulfur-containing byproducts. While generally cleaner than Swern oxidation, some sulfur byproducts can still form.Perform a thorough aqueous workup to remove water-soluble byproducts. Purification by column chromatography is typically effective.

TEMPO-Mediated Oxidation

Problem Potential Side Product/Cause Suggested Solution
Low catalytic turnover. Deactivation of the TEMPO catalyst.Ensure the co-oxidant (e.g., sodium hypochlorite) is added slowly and the pH is maintained in the optimal range (typically slightly basic).
Over-oxidation to the carboxylic acid. The aldehyde product is further oxidized.Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. Use a biphasic system (e.g., DCM/water) to help protect the aldehyde in the organic phase.
Formation of chlorinated byproducts. If using sodium hypochlorite as the co-oxidant.Minimize reaction time and control the temperature. Consider alternative co-oxidants like N-chlorosuccinimide (NCS).

Data Presentation

The following table summarizes the typical reaction conditions and expected side products for the different oxidation methods. The quantitative data for side product formation is often not reported in the literature and can be highly dependent on the specific reaction conditions and scale. The percentages provided are estimates based on general observations for these types of reactions.

Oxidation Method Typical Yield of Aldehyde Common Side Products Estimated % of Side Products Key Reaction Conditions
Swern Oxidation 70-90%Dimethyl sulfide, Epimerized aldehyde, Methylthiomethyl etherInherent-78 °C, Anhydrous DCM, Oxalyl chloride, DMSO, Triethylamine
Dess-Martin Periodinane 85-95%Iodinane, Acetic acidInherentRoom temperature, DCM or Chloroform
Parikh-Doering Oxidation 75-90%Dimethyl sulfide, Pyridine< 10%0 °C to Room temperature, DCM/DMSO, SO₃-pyridine, Triethylamine
TEMPO-mediated Oxidation 80-95%Carboxylic acid, Chlorinated byproducts (with NaOCl)5-15%Room temperature, Biphasic system (e.g., DCM/H₂O), TEMPO (catalytic), Co-oxidant (e.g., NaOCl)

Experimental Protocols

A detailed experimental protocol for one of the common oxidation methods is provided below as a reference.

Dess-Martin Periodinane (DMP) Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Preparation: To a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under an inert atmosphere (nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

TroubleshootingWorkflow start Start Synthesis check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% check_reagents Check Reagent Quality & Stoichiometry low_conversion->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous) low_conversion->check_conditions check_reagents->start Restart with fresh reagents check_conditions->start Restart with optimized conditions multiple_spots Multiple Spots on TLC good_conversion->multiple_spots expected_product Main Spot is Product multiple_spots->expected_product No unexpected_spots Unexpected Side Products multiple_spots->unexpected_spots Yes purify Proceed to Workup & Purification expected_product->purify end Pure Product purify->end identify_byproducts Identify Byproducts (NMR, MS) unexpected_spots->identify_byproducts troubleshoot_method Consult Method-Specific Troubleshooting Guide identify_byproducts->troubleshoot_method troubleshoot_method->start Select alternative method or modify conditions

Caption: Troubleshooting workflow for the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

References

Technical Support Center: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate and what are its common applications?

Tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic building block used in organic synthesis. The piperidine scaffold is a common motif in many pharmaceuticals, and this compound, with its reactive aldehyde group and a protected amine, serves as a versatile intermediate for the synthesis of more complex molecules. It is particularly useful in reactions such as reductive amination to introduce the piperidine moiety into a target structure.

Q2: What are the general recommendations for handling and storage of this compound?

Due to the potential for degradation, proper handling and storage are crucial. It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some suppliers suggest cold-chain transportation, indicating that the compound may be sensitive to higher temperatures.[2] It is also advised to avoid contact with skin and eyes and to use personal protective equipment.[1]

Q3: What are the known incompatibilities for this compound?

While specific incompatibility data for this exact isomer is limited, based on its functional groups, it is prudent to avoid strong oxidizing agents, which can convert the aldehyde to a carboxylic acid. Strong acids can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group. It should also be kept away from strong bases, which can catalyze aldol reactions or other unwanted side reactions of the aldehyde.

Q4: What are the primary stability concerns with this molecule?

The main stability concerns for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate stem from its two primary functional groups: the aldehyde and the Boc-protected amine.

  • Aldehyde Group: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air (auto-oxidation) or other oxidizing agents. They can also undergo self-condensation (aldol reaction) or polymerization, particularly in the presence of acidic or basic catalysts.

  • Boc Protecting Group: The Boc group is labile under acidic conditions. Exposure to strong acids will lead to its removal, exposing the secondary amine of the piperidine ring. While generally stable to many reaction conditions, prolonged exposure to high temperatures can also lead to Boc group cleavage.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the use of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps
Low yield in reductive amination reaction Degradation of the starting material.- Confirm the purity of the aldehyde before starting the reaction using techniques like NMR or LC-MS.- Use freshly opened or properly stored material.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Suboptimal reaction conditions.- Optimize the pH of the reaction medium; reductive amination is often most efficient under mildly acidic conditions.- Titrate the amount of the reducing agent used.- Vary the reaction temperature and time.
Presence of an unexpected carboxylic acid impurity Oxidation of the aldehyde.- Store the compound under an inert atmosphere and at low temperatures.- Use anhydrous solvents to minimize potential contaminants that could act as catalysts for oxidation.- Purify the starting material before use if it has been stored for an extended period.
Presence of a deprotected piperidine impurity Cleavage of the Boc protecting group.- Avoid acidic conditions during reaction work-up and purification.- If acidic conditions are necessary, use milder acids or perform the reaction at a lower temperature.- Check the pH of all aqueous solutions used.
Formation of a viscous or polymeric material Aldol condensation or polymerization of the aldehyde.- Use the compound promptly after bringing it to room temperature.- Avoid exposure to strong acids or bases.- Consider performing the reaction at a lower concentration.

Experimental Protocols

General Protocol for Reductive Amination:

  • Dissolve tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture).

  • If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected results when using tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

start Unexpected Reaction Outcome check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected oxidized_product Carboxylic Acid Impurity? impurity_detected->oxidized_product Yes optimize_conditions Re-evaluate and Optimize Reaction Conditions impurity_detected->optimize_conditions No deprotected_product Deprotected Amine Impurity? oxidized_product->deprotected_product No store_properly Store under Inert Gas at Low Temperature oxidized_product->store_properly Yes purify Purify Starting Material deprotected_product->purify No avoid_acid Avoid Acidic Conditions deprotected_product->avoid_acid Yes purify->optimize_conditions store_properly->purify avoid_acid->purify end Proceed with Optimized Protocol optimize_conditions->end

Caption: Troubleshooting workflow for experiments.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate based on general chemical principles.

start tert-Butyl 3-(2-oxoethyl) piperidine-1-carboxylate oxidation Oxidation (e.g., air, oxidizing agents) start->oxidation acid_cleavage Acidic Conditions start->acid_cleavage base_reaction Basic Conditions start->base_reaction product1 Carboxylic Acid Derivative oxidation->product1 product2 3-(2-Oxoethyl)piperidine (Deprotected Amine) acid_cleavage->product2 product3 Aldol Condensation/Polymerization Products base_reaction->product3

Caption: Potential degradation pathways.

References

Technical Support Center: Stereochemical Integrity of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing epimerization at the C3 position of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate during various chemical transformations. Epimerization, the inversion of a single stereocenter, is a critical issue as it can lead to a mixture of diastereomers, complicating purification and potentially impacting the biological activity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

A1: Epimerization is a chemical process that changes the configuration of a single stereocenter in a chiral molecule. For tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, the stereocenter at the 3-position of the piperidine ring is susceptible to inversion, particularly under basic or acidic conditions. This is because the aldehyde proton at the alpha-position to the carbonyl group is acidic and can be removed to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original and the epimerized product.[1] This loss of stereochemical purity can result in diastereomeric mixtures that are often difficult to separate and can have different biological properties.

Q2: Which reaction conditions are most likely to cause epimerization of this compound?

A2: The presence of bases is the primary cause for concern. Both strong and weak bases can facilitate the formation of the planar enolate intermediate, which is the key step in the epimerization process.[1] Other factors that can promote epimerization include:

  • Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for enolate formation and can favor the thermodynamically more stable epimer.

  • Protic solvents: Solvents with acidic protons (e.g., alcohols, water) can facilitate proton exchange with the enolate intermediate, leading to epimerization.

  • Prolonged reaction times: Longer exposure to epimerizing conditions increases the likelihood of reaching a thermodynamic equilibrium, which may favor the undesired epimer.

Q3: What types of reactions are particularly susceptible to causing epimerization with this aldehyde?

A3: Any reaction that involves the use of a base and where the aldehyde is exposed to this base for a significant period can lead to epimerization. Common examples include:

  • Aldol reactions: These reactions are typically base-catalyzed and directly involve the formation of an enolate.

  • Wittig reactions: The ylide used in a Wittig reaction is basic and can cause epimerization of the starting aldehyde.

  • Reductive aminations: While the primary reagents may not be strongly basic, the amine component or added catalysts can be sufficiently basic to induce epimerization, especially at elevated temperatures.

  • Other base-mediated C-C bond-forming reactions: Any reaction where a base is used to generate a nucleophile in the presence of the aldehyde is a potential risk.

Troubleshooting Guides

Issue: Significant epimerization detected by chiral HPLC or NMR after a reaction.

Possible Cause 1: Inappropriate Base Selection

  • Solution: Opt for a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is a strong, bulky base that can rapidly and irreversibly deprotonate many substrates at low temperatures, often favoring the kinetic enolate and minimizing equilibration that leads to epimerization.[2][3][4][5] For reactions where a weaker base is sufficient, consider using a hindered amine base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.

Possible Cause 2: Unfavorable Reaction Temperature

  • Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For base-sensitive substrates, conducting the reaction at -78 °C (dry ice/acetone bath) is a standard practice to minimize epimerization.[6]

Possible Cause 3: Inappropriate Solvent Choice

  • Solution: Use a polar aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. These solvents can solvate the cation of the base but do not have acidic protons that can participate in proton exchange with the enolate intermediate. Avoid protic solvents like methanol or ethanol when using strong bases.

Possible Cause 4: Prolonged Reaction Time

  • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Minimizing the time the product is exposed to the reaction conditions reduces the chance of epimerization.

Data Presentation

Parameter Condition A (Low Epimerization) Condition B (High Epimerization) Rationale
Base Sterically hindered (e.g., LDA, KHMDS)Less hindered (e.g., NaH, NaOMe, NaOH)Bulky bases favor kinetic deprotonation and can be used at low temperatures to prevent equilibration.[2][3][4][5]
Temperature Low (-78 °C to 0 °C)High (Room temperature to reflux)Lower temperatures favor the kinetically formed product and slow down the rate of epimerization.[6]
Solvent Polar aprotic (e.g., THF, Diethyl Ether)Protic (e.g., Methanol, Ethanol, Water)Aprotic solvents do not facilitate proton exchange that leads to epimerization.
Reaction Time Short (until starting material is consumed)Long (extended reaction times)Shorter reaction times minimize the opportunity for the reaction to reach thermodynamic equilibrium, which may favor the epimerized product.

Experimental Protocols

Protocol 1: General Procedure for a Stereochemically Controlled Wittig Reaction

This protocol is designed to minimize epimerization of the chiral aldehyde during the Wittig reaction.

Materials:

  • tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong, sterically hindered base (e.g., n-Butyllithium or LDA)

  • Anhydrous polar aprotic solvent (e.g., THF)

  • Anhydrous work-up and purification reagents

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (1.05 equivalents) dropwise to the suspension.

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete ylide formation.

  • Wittig Reaction: Cool the resulting ylide solution back down to -78 °C.

  • Slowly add a pre-cooled (-78 °C) solution of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the ylide solution via a cannula.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

  • Once the aldehyde is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

  • Purify the product by flash column chromatography.

Protocol 2: General Procedure for an Epimerization-Free Reductive Amination

This protocol utilizes mild reducing agents that are effective under neutral or slightly acidic conditions to avoid base-mediated epimerization.

Materials:

  • tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 equivalent) in DCM or DCE, add the amine (1.0-1.2 equivalents).

  • If the amine is a salt (e.g., hydrochloride), a mild base like triethylamine (1.0 equivalent) can be added to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step if necessary.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Epimerization_Mechanism Chiral Aldehyde Chiral Aldehyde Enolate (Planar) Enolate (Planar) Chiral Aldehyde->Enolate (Planar) + Base - H+ Enolate (Planar)->Chiral Aldehyde + H+ (re-face) Epimerized Aldehyde Epimerized Aldehyde Enolate (Planar)->Epimerized Aldehyde + H+ (si-face)

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Epimerization Detected Epimerization Detected Base Base Epimerization Detected->Base Temperature Temperature Epimerization Detected->Temperature Solvent Solvent Epimerization Detected->Solvent Time Time Epimerization Detected->Time Use Bulky Base Use Bulky Base Base->Use Bulky Base Lower Temperature Lower Temperature Temperature->Lower Temperature Use Aprotic Solvent Use Aprotic Solvent Solvent->Use Aprotic Solvent Reduce Reaction Time Reduce Reaction Time Time->Reduce Reaction Time

Caption: Troubleshooting workflow for addressing epimerization issues.

References

Technical Support Center: Swern Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Swern oxidation to synthesize tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate from tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the Swern oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Reagent Inactivity: Moisture in reagents or solvent, degraded oxalyl chloride or DMSO.Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality reagents.
Incorrect Stoichiometry: Incorrect molar ratios of reagents.Carefully check the stoichiometry. Typically, 1.1-1.5 equivalents of oxalyl chloride and 2-3 equivalents of DMSO and triethylamine are used relative to the alcohol.
Reaction Temperature Too High: Decomposition of the reactive intermediate.Maintain a strict low-temperature profile, typically between -78°C and -60°C, during the addition of oxalyl chloride, DMSO, and the alcohol.[1][2]
Incomplete Conversion Insufficient Reaction Time: The reaction was not allowed to proceed to completion.Increase the stirring time after the addition of the alcohol (e.g., from 30 minutes to 1 hour) before adding the base.
Poor Mixing: Inefficient stirring in a heterogeneous mixture.Ensure vigorous stirring throughout the reaction, especially during reagent addition at low temperatures.
Formation of Side Products Pummerer Rearrangement: Warming the reaction mixture prematurely.Do not allow the reaction to warm above -60°C before the addition of the tertiary amine base.[1]
Formation of a Thioacetal: Incorrect order of addition.The alcohol must be added to the activated DMSO complex before the addition of the triethylamine.[3]
Epimerization at α-carbon: Use of a non-bulky base.If epimerization is a concern, consider using a bulkier base such as diisopropylethylamine (DIPEA) instead of triethylamine.[1][4]
Unpleasant Odor Dimethyl Sulfide (DMS) byproduct: Inherent to the Swern oxidation.All steps, including workup, should be performed in a well-ventilated fume hood.[1] Glassware can be deodorized by rinsing with a bleach or Oxone® solution to oxidize the volatile and odorous DMS to the non-volatile and odorless DMSO or dimethyl sulfone.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Swern oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate?

A1: The reaction should be carried out at very low temperatures, typically between -78°C and -60°C.[1][2] This is crucial to ensure the stability of the reactive chloro(dimethyl)sulfonium chloride intermediate and to prevent side reactions.[2] A dry ice/acetone bath is commonly used to achieve and maintain this temperature.

Q2: What is the correct order of reagent addition?

A2: The correct order of addition is critical for a successful Swern oxidation.[3]

  • Activation of DMSO: Add a solution of DMSO to a solution of oxalyl chloride in an anhydrous solvent at -78°C.

  • Addition of Alcohol: Add a solution of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate to the activated DMSO mixture.

  • Addition of Base: Add triethylamine or another suitable base to the reaction mixture.

Q3: My reaction produced a very strong, unpleasant smell. What is it and how can I get rid of it?

A3: The potent, unpleasant odor is due to the formation of dimethyl sulfide (DMS) as a byproduct of the reaction.[1][3] It is recommended to conduct the entire experiment and workup in a well-ventilated fume hood.[1] To clean your glassware, you can rinse it with an oxidizing agent like household bleach or an Oxone® solution, which will oxidize the volatile DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1]

Q4: I am observing the formation of an unexpected byproduct. What could it be?

A4: A common byproduct is the corresponding methylthiomethyl (MTM) ether. This can occur if the triethylamine is added before the alcohol has completely reacted with the activated DMSO species.[3] To avoid this, ensure the alcohol is added and allowed to react for a sufficient amount of time before introducing the base. Another possibility is a product resulting from the Pummerer rearrangement if the reaction temperature is not kept sufficiently low.

Q5: Can I use a different base instead of triethylamine?

A5: Yes, other hindered non-nucleophilic bases can be used. If you are concerned about potential epimerization at a stereocenter alpha to the newly formed carbonyl, a bulkier base like diisopropylethylamine (DIPEA) is a suitable alternative.[1][4]

Experimental Protocol: Swern Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This protocol is a general guideline and may require optimization.

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Dry ice

  • Acetone

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

  • Activation of DMSO:

    • Charge the flask with a solution of oxalyl chloride (1.2 eq) in anhydrous DCM.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of anhydrous DMSO (2.5 eq) in anhydrous DCM via a dropping funnel, ensuring the internal temperature does not rise above -65 °C.

    • Stir the mixture for 15 minutes at -78 °C.

  • Addition of Alcohol:

    • Slowly add a solution of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM via the second dropping funnel, maintaining the temperature at -78 °C.

    • Stir the reaction mixture for 45-60 minutes at this temperature.

  • Addition of Base:

    • Slowly add triethylamine (5.0 eq) to the reaction mixture.

    • Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Troubleshooting Workflow

Swern_Troubleshooting start Start: Swern Oxidation check_yield Low or No Yield? start->check_yield incomplete_conv Incomplete Conversion? check_yield->incomplete_conv No reagent_quality Check Reagent Quality & Anhydrous Conditions check_yield->reagent_quality Yes side_products Side Products Observed? incomplete_conv->side_products No reaction_time Increase Reaction Time incomplete_conv->reaction_time Yes success Successful Oxidation side_products->success No order_of_addition Check Order of Addition side_products->order_of_addition Yes stoichiometry Verify Stoichiometry reagent_quality->stoichiometry temperature_control Ensure Temp < -60°C stoichiometry->temperature_control temperature_control->start Re-run mixing Improve Stirring reaction_time->mixing mixing->start Re-run use_bulky_base Use Bulky Base (DIPEA) for Epimerization order_of_addition->use_bulky_base use_bulky_base->temperature_control

Caption: Troubleshooting workflow for the Swern oxidation.

References

Technical Support Center: Optimizing Dess-Martin Oxidation for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Dess-Martin oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing this versatile oxidation reaction, particularly for sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Dess-Martin periodinane (DMP) and why is it preferred for sensitive substrates?

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[1][2] It is favored for sensitive substrates due to its mild reaction conditions (typically room temperature and neutral pH), short reaction times, high chemoselectivity, and a simplified workup compared to many other oxidation methods.[1][3][4] Unlike chromium-based reagents, DMP is non-toxic.[2] It tolerates a wide variety of sensitive functional groups, such as furan rings, sulfides, and vinyl ethers.[1][5]

Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?

Several factors can lead to an incomplete or slow reaction:

  • Reagent Quality: DMP can slowly decompose upon exposure to moisture.[6] While partially hydrolyzed DMP can sometimes be a more active oxidant, extensive decomposition can reduce its effectiveness.[5][7][8] Using a freshly opened bottle or a well-stored reagent is recommended.

  • Steric Hindrance: Highly hindered alcohols may react more slowly. In such cases, a slight increase in temperature or a longer reaction time may be necessary.

  • Solvent Choice: Dichloromethane (DCM) is the most common solvent, but others like chloroform can also be used.[2][9] Ensure the solvent is anhydrous, as excess water can interfere with the reaction.

Q3: I am observing low yields of my desired product. What are the common reasons for this?

Low yields can stem from several issues during the reaction or workup:

  • Product Instability: The product aldehyde or ketone may be sensitive to the acidic byproduct of the reaction, acetic acid.[3]

  • Difficult Workup: The solid byproducts of the DMP reaction can sometimes form a gum-like substance, trapping the product and making isolation difficult.[10]

  • Over-oxidation: While rare for DMP, in some specific cases, over-oxidation of primary alcohols to carboxylic acids has been observed, particularly with impure DMP or prolonged reaction times.

Q4: How can I prevent side reactions with acid-sensitive functional groups in my substrate?

The Dess-Martin oxidation produces two equivalents of acetic acid, which can cause side reactions with acid-labile groups such as acetals, ketals, or some protecting groups.[2] To mitigate this, a buffer such as pyridine or sodium bicarbonate can be added to the reaction mixture to neutralize the acetic acid as it forms.[2][3]

Q5: What is the role of water in the Dess-Martin oxidation?

The presence of a small amount of water can accelerate the rate of the Dess-Martin oxidation.[2][7] It is believed that water facilitates the ligand exchange step on the iodine center. However, the effect can be inconsistent, and impure DMP, which may contain some water, sometimes gives better results than highly pure material.[5][7] For reproducible results, it is often recommended to use pure DMP and add a controlled amount of water if rate acceleration is desired.[7]

Troubleshooting Guides

Problem 1: Low or Inconsistent Yields with Acid-Sensitive Substrates

Symptoms:

  • Low isolated yield of the desired aldehyde or ketone.

  • Presence of byproducts resulting from the cleavage of acid-sensitive protecting groups (e.g., silyl ethers, acetals).

  • Inconsistent results between batches.

Root Causes:

  • The acetic acid generated during the reaction is degrading the substrate or product.

  • Variability in the water content of the DMP reagent or solvent.

Solutions:

  • Buffered Conditions: Add a mild base to the reaction mixture to neutralize the acetic acid. Pyridine or sodium bicarbonate are commonly used.

AdditiveEquivalentsTypical ConditionsNotes
Pyridine2-4Stir with substrate before adding DMPCan sometimes be difficult to remove during workup.
Sodium Bicarbonate (NaHCO₃)2-5Added as a solid to the reaction mixtureEasy to remove during aqueous workup.[11]
  • Controlled Addition of Water: To ensure reproducibility, use anhydrous DMP and solvent, and if rate acceleration is needed, add a controlled amount of water (e.g., 1 equivalent relative to the substrate).[7]

Problem 2: Difficult Workup and Product Isolation

Symptoms:

  • Formation of a thick, gummy precipitate during the reaction or workup.

  • Difficulty in filtering the reaction mixture.

  • Low recovery of the product after purification.

Root Causes:

  • The DMP byproduct, iodinane, can be poorly soluble and trap the product.[10][12]

  • Interaction of the product with the byproducts.

Solutions:

  • Modified Workup Procedures:

Workup MethodDescriptionAdvantagesDisadvantages
Filtration Dilute the reaction mixture with a non-polar solvent like ether or hexanes to precipitate the byproducts, then filter through a pad of Celite®.[10][12]Avoids aqueous conditions, which is ideal for water-sensitive products.[10]The precipitate can sometimes trap the product, leading to lower yields.[10]
Aqueous Wash Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP and its byproducts to more soluble species. A subsequent wash with saturated aqueous sodium bicarbonate will neutralize acetic acid.[12]Effectively removes iodine-containing byproducts.[12]Not suitable for water-sensitive products. Can be time-consuming.[10]
  • Precipitation of Byproducts: After quenching with sodium thiosulfate, adding a non-polar solvent like diethyl ether or hexanes can help precipitate the iodine-containing byproducts, which can then be removed by filtration.[12]

Problem 3: Epimerization of Chiral Centers

Symptoms:

  • Loss of enantiomeric excess in the final product, particularly for substrates with a chiral center alpha to the alcohol being oxidized.

Root Causes:

  • Basic conditions during workup can cause epimerization of the newly formed aldehyde or ketone.

  • Presence of impurities in the DMP reagent.

Solutions:

  • Avoid Basic Aqueous Workup: For substrates prone to epimerization, a non-aqueous workup (filtration) is recommended.[10]

  • Use High-Purity DMP: Ensure the DMP is of high purity to avoid unforeseen side reactions.

  • Buffered Reaction: Using a buffer like pyridine can sometimes help to minimize epimerization.[5] The Dess-Martin oxidation is known to be superior to other methods like the Swern oxidation in preventing epimerization of N-protected amino alcohols.[1][13]

Experimental Protocols

Protocol 1: General Procedure for Dess-Martin Oxidation

This protocol is suitable for most primary and secondary alcohols that are not highly sensitive to acid.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and anhydrous dichloromethane (DCM, to make a 0.1-0.2 M solution).

  • Addition of DMP: Add Dess-Martin periodinane (1.2-1.5 equiv) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 30 minutes to 4 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether.

  • Workup: Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate (1:1 v/v). Shake vigorously until the organic layer becomes colorless.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buffered Dess-Martin Oxidation for Acid-Sensitive Substrates

This protocol is recommended for substrates containing acid-labile functional groups.

  • Setup: To a round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv), anhydrous dichloromethane (DCM, to make a 0.1-0.2 M solution), and solid sodium bicarbonate (4.0 equiv).

  • Addition of DMP: Add Dess-Martin periodinane (1.5 equiv) to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction may be slightly slower than the unbuffered protocol.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the solids.

  • Washing: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous DCM add_buffer Add Buffer (e.g., NaHCO3) (Optional, for sensitive substrates) start->add_buffer add_dmp Add Dess-Martin Periodinane start->add_dmp add_buffer->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (e.g., with Na2S2O3/NaHCO3) monitor->quench extract Aqueous Extraction quench->extract filter Filtration through Celite® quench->filter (for anhydrous workup) dry Dry and Concentrate extract->dry filter->dry (for anhydrous workup) purify Column Chromatography dry->purify

Caption: General workflow for Dess-Martin oxidation of sensitive substrates.

troubleshooting_guide cluster_low_yield Low Yield cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions start Problem Encountered acid_degradation Acid-Sensitive Substrate Degradation? start->acid_degradation Yes workup_issue Difficult Workup/Product Trapping? start->workup_issue Yes reagent_quality Poor Reagent Quality? start->reagent_quality Yes steric_hindrance Sterically Hindered Alcohol? start->steric_hindrance Yes epimerization Epimerization of α-Chiral Center? start->epimerization Yes protecting_group_cleavage Protecting Group Cleavage? start->protecting_group_cleavage Yes solution_buffer Solution: Use Buffered Conditions (e.g., NaHCO3, Pyridine) acid_degradation->solution_buffer solution_workup Solution: Modify Workup (Filtration vs. Aqueous Wash) workup_issue->solution_workup solution_reagent Solution: Use Fresh/High-Purity DMP reagent_quality->solution_reagent solution_conditions Solution: Increase Reaction Time/Temperature steric_hindrance->solution_conditions solution_epimerization Solution: Use Anhydrous Workup and Buffered Conditions epimerization->solution_epimerization protecting_group_cleavage->solution_buffer

Caption: Troubleshooting decision tree for Dess-Martin oxidation.

References

Technical Support Center: Purification of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

A1: The most common impurities depend on the synthetic route used. A frequent method for synthesizing this aldehyde is the oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Therefore, the likely impurities are:

  • Unreacted Starting Material: tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

  • Over-oxidation Product: The corresponding carboxylic acid, 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid.

  • Reagent Byproducts: If using Dess-Martin periodinane (DMP) for the oxidation, byproducts such as 2-iodoxybenzoic acid (IBX) and acetic acid may be present.[1][2][3]

Q2: What is the recommended method for purifying crude tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

A2: Flash column chromatography on silica gel is the most effective and commonly used method for purifying this compound.[4] A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation of the desired aldehyde from more polar impurities like the starting alcohol and the carboxylic acid byproduct.

Q3: How can I remove byproducts from a Dess-Martin periodinane (DMP) oxidation?

A3: Byproducts from a DMP oxidation can often be removed with an aqueous workup.[1][2][3] Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) is a standard procedure.[2] This helps to neutralize acidic byproducts and reduce the iodine-containing species, making them more soluble in the aqueous phase for easier removal during extraction.[1][2]

Q4: Is tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate stable during storage?

A4: Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. For long-term storage, it is advisable to keep the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield after column chromatography. The aldehyde is sensitive and may have degraded on the silica gel.Minimize the time the compound spends on the column. Use a less acidic grade of silica gel or add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the mobile phase.
The product is being trapped with the large amount of DMP byproducts on the column.Perform an aqueous workup with sodium bicarbonate and sodium thiosulfate prior to chromatography to remove the bulk of the DMP byproducts.[1][5]
Multiple spots on TLC after purification. Incomplete separation during chromatography.Optimize the mobile phase for column chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might improve separation.[4]
The purified compound is degrading.Aldehydes can be sensitive. Ensure solvents are pure and handle the compound quickly. Store the purified fractions at a low temperature before concentrating.
Product appears to be the starting alcohol. The oxidation reaction was incomplete.Increase the reaction time, temperature, or the equivalents of the oxidizing agent. Ensure the starting material is dry and the reagents are of high quality.
Product appears to be the carboxylic acid. Over-oxidation has occurred.Use a milder oxidizing agent like Dess-Martin periodinane (DMP) or perform the reaction at a lower temperature.[3] Monitor the reaction closely by TLC to avoid over-oxidation.

Quantitative Data

The following table presents illustrative data for a typical purification of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate by silica gel column chromatography. Actual results may vary depending on the specific reaction conditions and the scale of the experiment.

Parameter Crude Product Purified Product
Purity (by ¹H NMR) ~80%>97%
Major Impurities Starting Alcohol (~15%), DMP Byproducts (~5%)<3% (combined impurities)
Physical State Yellowish oil/gumColorless oil
Typical Recovery Yield N/A85-95%

Experimental Protocols

Protocol 1: Workup Procedure for Dess-Martin Periodinane Oxidation
  • Upon completion of the oxidation reaction (monitored by TLC), dilute the reaction mixture with an equal volume of diethyl ether or methyl tert-butyl ether (MTBE).

  • Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).

  • Stir the biphasic mixture vigorously for 15-30 minutes until the solid byproducts dissolve.[5]

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to 8:2, 7:3, and 6:4 Hexane:Ethyl Acetate.[4]

    • The desired aldehyde product is typically less polar than the starting alcohol and the carboxylic acid byproduct.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate B Oxidation (e.g., DMP in DCM) A->B C Crude Reaction Mixture B->C D Quench with NaHCO3 / Na2S2O3 C->D E Liquid-Liquid Extraction D->E F Dry and Concentrate E->F G Crude Aldehyde F->G H Silica Gel Column Chromatography G->H I Pure Aldehyde H->I G Start Analyze Purified Product by TLC/NMR Pure Product is Pure (>97%) Start->Pure Impure Product is Impure Start->Impure Impurity_ID Identify Main Impurity Impure->Impurity_ID Alcohol Starting Alcohol Present Impurity_ID->Alcohol Impurity is more polar Acid Carboxylic Acid Present Impurity_ID->Acid Impurity is highly polar Other Other Impurities Present Impurity_ID->Other Impurity is less polar or baseline Sol_Alcohol Re-run Oxidation or Re-purify with Optimized Gradient Alcohol->Sol_Alcohol Sol_Acid Consider Basic Wash or Re-purify with Optimized Gradient Acid->Sol_Acid Sol_Other Optimize Workup or Chromatography Conditions Other->Sol_Other

References

Challenges in the scale-up synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical oxidation step of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Issue 1: Incomplete or Sluggish Oxidation Reaction

Question: My oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate to the desired aldehyde is slow or stalls before completion. What are the possible causes and solutions?

Answer:

Several factors can contribute to an incomplete or sluggish oxidation reaction during scale-up. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Oxidizing Agent: Ensure the oxidizing agent is fresh and has been stored correctly. For instance, Dess-Martin Periodinane (DMP) can degrade upon exposure to moisture. Swern oxidation requires high-purity oxalyl chloride, as older bottles may contain oxalic acid from hydrolysis, which will inhibit the reaction.[1]

    • Anhydrous Conditions: For reactions like Swern or those using moisture-sensitive reagents, ensure all solvents and glassware are rigorously dried. DMSO, in particular, is hygroscopic and should be distilled from a suitable drying agent.[1]

  • Reaction Temperature:

    • Swern Oxidation: This reaction requires cryogenic temperatures (typically below -60 °C) to be effective and to avoid side reactions.[2][3] Insufficient cooling can lead to the decomposition of the reactive intermediate.

    • Parikh-Doering Oxidation: While this method can be run at warmer temperatures (0 °C to room temperature), sluggishness might be overcome by a slight increase in temperature, but this should be monitored carefully to avoid byproduct formation.[4][5]

  • Stoichiometry of Reagents:

    • On a larger scale, ensure accurate molar equivalents of all reagents. For substrates with acidic functional groups (though not the primary issue here), additional base may be required in Swern-type oxidations.[1]

Solution Workflow: Addressing Incomplete Oxidation

G start Incomplete Oxidation Observed reagent_quality Verify Reagent Quality (Freshness, Purity, Anhydrous) start->reagent_quality temp_control Check and Optimize Reaction Temperature start->temp_control stoichiometry Confirm Stoichiometry of all Reagents start->stoichiometry reaction_monitoring Monitor Reaction by TLC/LC-MS reagent_quality->reaction_monitoring temp_control->reaction_monitoring stoichiometry->reaction_monitoring complete Reaction Complete reaction_monitoring->complete Yes incomplete Reaction Still Incomplete reaction_monitoring->incomplete No consider_alt Consider Alternative Oxidation Method incomplete->consider_alt

Caption: Troubleshooting workflow for incomplete oxidation.

Issue 2: Formation of Significant Byproducts

Question: During the scale-up of the oxidation, I am observing significant impurities alongside my desired aldehyde product. How can I identify and minimize these byproducts?

Answer:

Byproduct formation is a common challenge in scale-up synthesis. The nature of the impurity often points to the underlying issue.

  • Over-oxidation to Carboxylic Acid:

    • Cause: This is a common side reaction, especially with stronger oxidizing agents or in the presence of water. The intermediate aldehyde can be further oxidized to the corresponding carboxylic acid.[6]

    • Solution:

      • Use milder, more selective oxidizing agents like Dess-Martin Periodinane or Parikh-Doering conditions.[4][7]

      • Ensure the reaction is performed under strictly anhydrous conditions to prevent the formation of the aldehyde hydrate, which is more susceptible to over-oxidation.[6]

  • Boc-Deprotection:

    • Cause: The Boc (tert-butyloxycarbonyl) protecting group is labile to strong acids.[8] Some oxidation conditions can generate acidic byproducts (e.g., acetic acid from DMP), which can lead to the removal of the Boc group.[9]

    • Solution:

      • Buffer the reaction mixture. For DMP oxidations, adding a mild base like sodium bicarbonate or pyridine can neutralize acidic byproducts.[9][10]

      • Choose an oxidation method that operates under neutral or basic conditions.

  • Formation of Thioacetals (Swern Oxidation):

    • Cause: At temperatures above -60 °C, the intermediate in a Swern oxidation can undergo a Pummerer rearrangement, leading to the formation of methylthiomethyl (MTM) ether byproducts.[11]

    • Solution:

      • Maintain strict cryogenic temperature control throughout the addition of reagents.

      • Consider alternative DMSO-based oxidations like the Parikh-Doering, which is less prone to this side reaction at higher temperatures.[5]

Table 1: Comparison of Common Oxidation Methods and Potential Byproducts

Oxidation MethodTypical TemperatureCommon ByproductsMitigation Strategy
Swern Oxidation -78 to -60 °CThioacetals, EpimerizationStrict temperature control, use of a bulkier base.[12]
Dess-Martin Periodinane Room TemperatureAcetic acid leading to Boc-deprotectionAdd a buffer (e.g., pyridine, NaHCO₃).[9]
Parikh-Doering 0 °C to Room TempFewer byproducts than SwernOperationally simpler, but may require excess reagents.[4]
TEMPO-based 0 °C to Room TempOver-oxidation to carboxylic acidCareful control of stoichiometry and reaction time.

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate the pure tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate from the reaction mixture at a large scale. What are the recommended purification strategies?

Answer:

Purifying polar aldehydes can be challenging, especially at scale.

  • Work-up Procedure:

    • Dess-Martin Periodinane: The DMP byproducts are often solids and can be difficult to filter on a large scale, sometimes trapping the product.[10][13] A common work-up involves quenching with an aqueous solution of sodium thiosulfate and sodium bicarbonate, followed by extraction. Filtering through a pad of Celite® can also help remove the solid byproducts.

    • Swern Oxidation: The byproduct dimethyl sulfide has a notoriously unpleasant odor.[12] Quenching the reaction and then performing aqueous washes can help remove it. Rinsing glassware with bleach can oxidize the residual dimethyl sulfide.[12]

  • Chromatography:

    • Column Choice: Standard silica gel chromatography is often effective. However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or acetal formation if alcohol is used as an eluent.[14]

    • Solvent System: A gradient of hexane/ethyl acetate is a good starting point.[14] To minimize on-column issues, you can:

      • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[14]

      • Avoid using alcohol-based eluents if acetal formation is observed.[14]

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina or a polar-bonded silica phase.

Logical Flow for Purification Strategy

G start Crude Product Mixture workup Perform Optimized Aqueous Work-up (Quenching, Extraction) start->workup remove_solids Filter through Celite® (if applicable) workup->remove_solids chromatography Column Chromatography remove_solids->chromatography silica Silica Gel with Hexane/EtOAc Gradient chromatography->silica Standard deactivated_silica Deactivated Silica Gel (+1% Triethylamine) silica->deactivated_silica Decomposition Observed pure_product Pure Product silica->pure_product Successful alumina Alumina Column deactivated_silica->alumina Still Issues deactivated_silica->pure_product Successful alumina->pure_product

Caption: Decision workflow for product purification.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is most suitable for the scale-up synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

A1: The "best" method depends on available equipment and scale.

  • Parikh-Doering Oxidation is often a good choice for scale-up as it avoids cryogenic temperatures and the formation of odorous byproducts associated with the Swern oxidation.[4][5]

  • Dess-Martin Periodinane (DMP) Oxidation is also effective and proceeds under mild conditions, but the cost of the reagent and the challenges with byproduct removal can be drawbacks at a very large scale.[7][10]

  • Swern Oxidation is highly effective but the need for cryogenic temperatures and the generation of dimethyl sulfide make it operationally more demanding and hazardous on an industrial scale.[2][12]

Q2: How can I monitor the progress of the oxidation reaction effectively?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexane) and visualize the spots using a potassium permanganate stain. The starting alcohol will appear as a spot, while the product aldehyde will have a different Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What is the stability of the final product, tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

A3: Aldehydes, in general, can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. The piperidine ring itself is relatively stable but can be oxidized under harsh conditions.[15] For long-term storage, it is recommended to keep the product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C).

Q4: Can I use a one-pot procedure from the corresponding diol?

A4: While one-pot procedures are attractive for process efficiency, the selective oxidation of a primary alcohol in the presence of other functional groups requires careful selection of reagents and conditions. A stepwise approach involving the protection of other reactive groups before oxidation is generally more reliable and scalable, ensuring higher purity of the final product.

Experimental Protocols

Protocol 1: Parikh-Doering Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • To a solution of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in a mixture of anhydrous DMSO and dichloromethane (DCM) at 0 °C, add triethylamine (3.0-5.0 eq.).

  • Slowly add a solution of sulfur trioxide pyridine complex (SO₃·py) (1.5-3.0 eq.) in anhydrous DMSO, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0 °C to room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

General Synthesis Workflow

G start Starting Material: tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate oxidation Oxidation Reaction (e.g., Parikh-Doering) start->oxidation workup Reaction Work-up and Extraction oxidation->workup purification Chromatographic Purification workup->purification product Final Product: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate purification->product analysis Characterization (NMR, MS, Purity) product->analysis

Caption: General experimental workflow for the synthesis.

References

Managing the stability of the aldehyde functional group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the stability of the aldehyde functional group during synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My aldehyde is decomposing during storage. What are the common causes and how can I prevent this?

A1: Aldehydes are prone to several decomposition pathways. The most common issues are oxidation to the corresponding carboxylic acid and polymerization or self-condensation (aldol reaction).[1]

  • Oxidation: This is often caused by exposure to air (autoxidation). To prevent this, store aldehydes under an inert atmosphere (e.g., nitrogen or argon) and in a well-sealed container. For liquid aldehydes, consider using a septum-sealed bottle.

  • Polymerization/Condensation: This can be catalyzed by acidic or basic impurities. Ensure your aldehyde is pure before storage. For long-term storage of aliphatic aldehydes, small amounts of stabilizers can be added. These are often alkaline substances like alkali metal hydroxides or carbonates, or amines such as triethanolamine, which can be effective even at very low concentrations (ppm levels).[2][3]

Q2: I'm seeing an acidic impurity in my aldehyde sample. What is it and how can I remove it?

A2: The most common acidic impurity is the corresponding carboxylic acid, formed from the oxidation of the aldehyde.[1] This can be easily removed by washing the aldehyde (if it is not water-soluble) with a mild aqueous basic solution, such as 10% sodium bicarbonate.[1] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will be extracted into the aqueous layer. Subsequent washing with water will remove any remaining bicarbonate, followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate.[1]

Q3: I need to perform a reaction on another functional group in my molecule, but the aldehyde is interfering. What should I do?

A3: In situations where the aldehyde's reactivity interferes with a desired transformation elsewhere in the molecule, you should use a protecting group.[4][5] Protecting groups temporarily mask the aldehyde, rendering it unreactive to certain reaction conditions.[6] After the desired reaction is complete, the protecting group can be removed to regenerate the aldehyde.[5]

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction Involving an Aldehyde

Symptom: Your reaction mixture shows multiple spots on TLC, and NMR analysis indicates the presence of unexpected byproducts.

Possible Cause: Aldehydes are highly reactive electrophiles and can undergo various side reactions, including aldol condensation, Cannizzaro reaction (for aldehydes without α-hydrogens), and oxidation.[7][8]

Troubleshooting Steps:

  • Protect the Aldehyde: If the desired reaction requires conditions that are incompatible with the aldehyde (e.g., strongly basic or nucleophilic reagents), protect the aldehyde before proceeding.[4][9] Acetals are a common choice for protecting aldehydes.[9][10]

  • Control Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can often minimize side reactions.

    • pH: Carefully control the pH of the reaction mixture. Unintended acidity or basicity can catalyze side reactions.

  • Purify Starting Materials: Ensure your starting aldehyde is free from acidic or basic impurities that could catalyze unwanted reactions.[1]

Issue 2: Difficulty in Purifying an Aldehyde

Symptom: Standard purification techniques like column chromatography are not effectively separating the aldehyde from impurities.

Possible Cause: The aldehyde may be co-eluting with impurities, or it may be degrading on the silica gel.

Troubleshooting Steps:

  • Bisulfite Adduct Formation: For non-polar aldehydes, purification via a sodium bisulfite adduct can be highly effective.[11][12] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-reactive organic impurities. The aldehyde can then be regenerated by treating the aqueous layer with a base.[11]

  • Alternative Chromatography: If using silica gel, consider deactivating it with a small amount of triethylamine in the eluent to prevent degradation of sensitive aldehydes. Alternatively, chromatography on basic alumina can be a good option.[13]

  • Distillation: For volatile aldehydes, fractional distillation or Kugelrohr distillation can be an effective purification method.[13]

Protecting Group Strategies

The use of protecting groups is a cornerstone of modern organic synthesis. For aldehydes, acetals are the most common and versatile protecting groups.[9][10][14]

Comparison of Common Aldehyde Protecting Groups
Protecting GroupFormation ConditionsStabilityDeprotection ConditionsNotes
Dimethyl Acetal Methanol, Acid Catalyst (e.g., TsOH)Basic conditions, Nucleophiles, Oxidizing/Reducing agents[10]Mild aqueous acid[10]Simple to form, but can be less stable than cyclic acetals.
Cyclic Acetal (1,3-Dioxolane) Ethylene glycol, Acid Catalyst (e.g., TsOH)Basic conditions, Nucleophiles, Oxidizing/Reducing agents[5][10]Mild aqueous acid[10]Thermodynamically favored over acyclic acetals, offering greater stability.
Cyclic Thioacetal (1,3-Dithiolane) Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂)Acidic and basic conditions[10]Heavy metal salts (e.g., HgCl₂) or oxidative conditions[10]More stable to acidic conditions than acetals.[10]
Experimental Protocol: Acetal Protection of an Aldehyde

This protocol describes the formation of a cyclic acetal (1,3-dioxolane) from an aldehyde using ethylene glycol.

Materials:

  • Aldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, ethylene glycol, and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.

Experimental Protocol: Deprotection of an Acetal

This protocol describes the removal of a cyclic acetal to regenerate the aldehyde.

Materials:

  • Acetal-protected aldehyde (1.0 eq)

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the acetal-protected aldehyde in a mixture of acetone and water.

  • Add a catalytic amount of p-TsOH.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

Visual Guides

Acetal_Formation Aldehyde RCHO Protonated_Aldehyde RCH=O+H Aldehyde->Protonated_Aldehyde + H+ Diol HO(CH2)2OH H_plus H+ (cat.) Carbocation RCH(OH)(O(CH2)2OH2)+ Protonated_Aldehyde->Carbocation + HO(CH2)2OH Hemiacetal RCH(OH)(O(CH2)2OH) Carbocation->Hemiacetal - H+ Protonated_Hemiacetal RCH(O+H2)(O(CH2)2OH) Hemiacetal->Protonated_Hemiacetal + H+ Oxocarbenium RCH=O+(CH2)2OH Protonated_Hemiacetal->Oxocarbenium - H2O Acetal RCH(O(CH2)2O) + H2O Oxocarbenium->Acetal - H+

Caption: Mechanism of cyclic acetal formation.

Troubleshooting_Workflow start Aldehyde Stability Issue q1 Is the issue during storage? start->q1 storage_solutions Store under inert gas. Add stabilizer for long-term storage. q1->storage_solutions Yes q2 Is the issue during a reaction? q1->q2 No end_node Problem Resolved storage_solutions->end_node reaction_solutions Consider protecting the aldehyde. Optimize reaction conditions (temp, pH). q2->reaction_solutions Yes q3 Is the issue during purification? q2->q3 No reaction_solutions->end_node purification_solutions Use bisulfite adduct formation. Try alternative chromatography (alumina). Consider distillation. q3->purification_solutions Yes purification_solutions->end_node Protection_Decision start Need to protect aldehyde? q1 Are subsequent reaction conditions basic? start->q1 acetal Use an acetal or cyclic acetal. q1->acetal Yes q2 Are subsequent reaction conditions acidic? q1->q2 No deprotection Proceed with reaction, then deprotect. acetal->deprotection thioacetal Use a thioacetal. q2->thioacetal Yes no_protection Protection may not be necessary. q2->no_protection No thioacetal->deprotection

References

Work-up procedures to minimize degradation of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate?

A1: The main degradation pathways for this compound are:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is labile in acidic conditions, leading to the formation of the unprotected piperidine.[1]

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which converts it into the corresponding carboxylic acid. This can be promoted by strong oxidizing agents, air (especially at elevated temperatures), or certain reaction conditions.

  • Aldol Condensation: In the presence of basic conditions, the aldehyde can undergo self-condensation or react with other enolizable carbonyl compounds, leading to impurities. Even the deprotected piperidine can act as a basic catalyst for this reaction.

  • Epimerization: The stereocenter alpha to the aldehyde group is prone to epimerization under both acidic and basic conditions.

Q2: What general precautions should be taken during the work-up of this compound?

A2: To minimize degradation, the following general precautions are recommended:

  • Maintain Low Temperatures: Perform all work-up steps, including quenching, extractions, and washes, at low temperatures (0-5 °C) to reduce the rates of all potential degradation reactions.

  • Avoid Strong Acids and Bases: Use mild acidic or basic conditions for quenching and washing steps. Avoid strong acids like HCl or H₂SO₄ and strong bases like NaOH or KOH.

  • Work Under an Inert Atmosphere: When possible, conduct work-up procedures under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Prompt Processing: Avoid prolonged storage of the compound in solution. It is best to proceed with purification and subsequent steps as quickly as possible after the reaction is complete.

Q3: How can I monitor the stability of the compound during my experiments?

A3: The stability of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). When developing a TLC method, co-spotting with the starting material and a small aliquot of the reaction mixture can help identify the product and any major impurities. For LC-MS analysis, monitor for the expected mass of the product, as well as potential byproducts such as the deprotected piperidine, the oxidized carboxylic acid, or aldol adducts.

Troubleshooting Guides

Issue 1: Loss of the Boc Protecting Group
  • Symptom: TLC or LC-MS analysis shows a significant amount of the deprotected piperidine byproduct.

  • Potential Cause: Exposure to acidic conditions during the work-up.

  • Solution:

    • Quenching: Quench the reaction with a milder acidic solution, such as saturated aqueous ammonium chloride or a 10% citric acid solution, instead of strong acids.

    • Aqueous Washes: If acidic washes are necessary, use a dilute solution of a weak acid and perform the wash quickly at low temperature.

    • Chromatography: If using silica gel chromatography, which can be slightly acidic, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina.

Issue 2: Oxidation of the Aldehyde to a Carboxylic Acid
  • Symptom: The presence of a more polar spot on TLC or a mass corresponding to the carboxylic acid in LC-MS.

  • Potential Cause: Exposure to oxidizing agents or air, especially at elevated temperatures.

  • Solution:

    • Inert Atmosphere: Ensure all steps are carried out under an inert atmosphere.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Strong Oxidants: Be mindful of any reagents in the reaction that could act as oxidants during the work-up.

Issue 3: Formation of Aldol Condensation Byproducts
  • Symptom: Complex mixture of higher molecular weight impurities observed by TLC or LC-MS.

  • Potential Cause: Exposure to basic conditions.

  • Solution:

    • Quenching: Quench basic reactions with a mild acid to neutralize the base promptly.

    • Aqueous Washes: Use saturated aqueous sodium bicarbonate for washes instead of stronger bases. Ensure the pH does not become strongly basic.

    • Amine Contamination: If Boc deprotection occurs, the resulting free amine can catalyze aldol reactions. Minimizing deprotection will also reduce this side reaction.

Issue 4: Epimerization at the Alpha-Carbon
  • Symptom: Diastereomers are observed by chiral chromatography or NMR analysis of the purified product.

  • Potential Cause: Exposure to acidic or basic conditions, or elevated temperatures.

  • Solution:

    • Maintain Neutral pH: Keep the pH as close to neutral as possible throughout the work-up.

    • Low Temperatures: Perform all steps at low temperatures.

    • Minimize Exposure Time: Reduce the time the compound is in solution, especially during purification steps like chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Work-up Temperature 0-5 °CMinimizes rates of all degradation pathways.
Quenching Agent Saturated aq. NH₄Cl or 10% aq. citric acidNeutralizes reaction while avoiding strongly acidic conditions that can cleave the Boc group.
Aqueous Wash (Basic) Saturated aq. NaHCO₃Removes acidic impurities without being strongly basic, which could cause aldol condensation or epimerization.
Aqueous Wash (Acidic) Dilute (e.g., 1%) aq. citric acid (use with caution)Removes basic impurities; use briefly at low temperature to minimize Boc deprotection.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes water without introducing acidic or basic conditions.
Chromatography Silica gel (neutralized with Et₃N if necessary) or AluminaAvoids prolonged exposure to the acidic surface of standard silica gel.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride solution with vigorous stirring to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic).

    • Brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify the crude product immediately by column chromatography.

Protocol 2: Bisulfite Work-up for Aldehyde Purification

This protocol is particularly useful for separating the aldehyde from non-aldehyde impurities.[2]

  • Initial Steps: Follow steps 1-2 of the Standard Aqueous Work-up.

  • Bisulfite Adduct Formation:

    • Extract the quenched reaction mixture with a suitable organic solvent.

    • Wash the organic layer with a freshly prepared saturated aqueous sodium bisulfite solution. Shake vigorously for 5-10 minutes. The aldehyde will form a water-soluble bisulfite adduct and move to the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains non-aldehyde impurities.

  • Aldehyde Regeneration:

    • Wash the aqueous layer with fresh organic solvent to remove any remaining organic impurities.

    • Add a fresh portion of organic solvent (e.g., ethyl acetate) to the aqueous layer.

    • Slowly add saturated aqueous sodium bicarbonate or a dilute (~1 M) sodium hydroxide solution with stirring until the solution is basic (pH > 8). This will regenerate the aldehyde.

  • Final Extraction and Purification:

    • Separate the layers and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

Mandatory Visualization

DegradationPathways main tert-Butyl 3-(2-oxoethyl) piperidine-1-carboxylate deprotected 3-(2-oxoethyl)piperidine main->deprotected Strong Acid oxidized tert-Butyl 3-(carboxymethyl) piperidine-1-carboxylate main->oxidized Oxidizing Agents / Air aldol Aldol Condensation Products main->aldol Base epimer Epimerized Product main->epimer Acid or Base

Caption: Key degradation pathways for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

TroubleshootingGuide start Problem Observed During Work-up deprotection Boc Deprotection? start->deprotection oxidation Oxidation to Carboxylic Acid? start->oxidation aldol Aldol Byproducts? start->aldol epimerization Epimerization? start->epimerization sol_deprotection Use milder acid (e.g., aq. NH4Cl) Neutralize silica gel deprotection->sol_deprotection Yes sol_oxidation Work under inert atmosphere Use degassed solvents oxidation->sol_oxidation Yes sol_aldol Use mild base (e.g., NaHCO3) Avoid deprotection aldol->sol_aldol Yes sol_epimerization Maintain neutral pH Work at low temperature epimerization->sol_epimerization Yes

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, alongside its 4-substituted isomer and the parent N-Boc-piperidine. This analysis is crucial for researchers in medicinal chemistry and drug development for structural verification, purity assessment, and conformational analysis of piperidine-based scaffolds.

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate and its comparators in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data Comparison (CDCl₃)

Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate Aldehyde (-CHO)~9.78t1.8
Methylene (-CH₂-CHO)~2.75d1.8
Piperidine (axial/equatorial)1.20 - 4.20m-
tert-Butyl (-C(CH₃)₃)1.46s-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate Aldehyde (-CHO)9.76t1.9
Methylene (-CH₂-CHO)2.42td7.4, 1.9
Piperidine (axial/equatorial)1.20 - 1.94, 3.26-3.75m-
tert-Butyl (-C(CH₃)₃)1.46s-
1-Boc-piperidine Piperidine (H2/H6)3.40t5.5
Piperidine (H3/H4/H5)1.54m-
tert-Butyl (-C(CH₃)₃)1.45s-

Table 2: ¹³C NMR Data Comparison (CDCl₃)

Compound NameCarbon AssignmentChemical Shift (δ, ppm)
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (Predicted) Aldehyde (-CHO)~202
Methylene (-CH₂-CHO)~50
Piperidine C3~38
Piperidine C2, C4, C5, C6~25 - 50
tert-Butyl (-C(CH₃)₃)28.4
tert-Butyl quaternary C~80
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate Aldehyde (-CHO)203.1
Methylene (-CH₂-CHO)44.1
Piperidine C434.5
Piperidine C2/C646.4
Piperidine C3/C530.4
tert-Butyl (-C(CH₃)₃)28.7
tert-Butyl quaternary C79.0
1-Boc-piperidine Piperidine C2/C644.5
Piperidine C425.8
Piperidine C3/C524.8
tert-Butyl (-C(CH₃)₃)28.5
tert-Butyl quaternary C79.2

Interpretation and Analysis

The aldehyde proton in both the 3- and 4-substituted isomers appears characteristically downfield around 9.7-9.8 ppm.[1] The position of the 2-oxoethyl substituent significantly influences the chemical shifts of the adjacent methylene and piperidine ring protons. In the 3-substituted isomer, the piperidine ring protons exhibit a complex multiplet pattern spanning a broader range compared to the more symmetrical 4-substituted isomer. The tert-butyl group of the Boc protecting group consistently appears as a sharp singlet at approximately 1.46 ppm.

The ¹³C NMR data further distinguishes the isomers. The chemical shift of the methylene carbon attached to the aldehyde is notably different, as are the shifts of the piperidine ring carbons, reflecting the change in substitution pattern.

Experimental Protocols

NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm, centered around 6 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 220-240 ppm, centered around 100 ppm.

Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals.

Visualizing NMR Analysis and Interpretation

The following diagrams illustrate the workflow for NMR analysis and the key structural correlations for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Sample dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing to TMS/Solvent phase_base->reference integrate Peak Picking & Integration reference->integrate assign_shifts Assign Chemical Shifts integrate->assign_shifts analyze_coupling Analyze Coupling Constants assign_shifts->analyze_coupling structure_confirm Confirm Structure analyze_coupling->structure_confirm

NMR Analysis Workflow

Key NMR Structural Correlations

References

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation of a molecule is paramount for its structural elucidation and characterization. This guide provides a detailed analysis of the expected fragmentation pattern of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, comparing it with related structures to offer a predictive framework for its identification.

Predicted Fragmentation Profile

The fragmentation of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (molecular weight: 227.30 g/mol ) under electrospray ionization (ESI) in positive ion mode is anticipated to be dominated by the loss of the tert-butoxycarbonyl (Boc) group and subsequent cleavages within the piperidine ring and the side chain.

A key fragmentation pathway for N-Boc protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1] For piperidine derivatives, fragmentation is heavily influenced by the substituents on the ring.[2] Common fragmentation patterns involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[2] The presence of a carbonyl group in the 2-oxoethyl side chain will also direct fragmentation, with characteristic losses of CO (28 Da) or the entire side chain.[3][4]

Based on these principles, a comparison with structurally similar compounds allows for the prediction of key fragment ions. For instance, the fragmentation of other piperidine alkaloids often shows neutral losses, such as water.[5][6][7] While our target molecule lacks a hydroxyl group, the aldehyde functionality can participate in rearrangement reactions.

The following table summarizes the predicted major fragment ions for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate and compares them with known fragmentation patterns of related structures.

Predicted Fragment Ion (m/z) Proposed Neutral Loss/Structure Comparison with Alternative Structures
228[M+H]⁺The protonated molecular ion is the starting point for fragmentation analysis.
172[M+H - C₄H₈]⁺Loss of isobutylene (56 Da) from the Boc group is a hallmark of N-Boc protected amines.[1]
128[M+H - C₅H₈O₂]⁺Loss of the entire Boc group (100 Da) is another characteristic fragmentation.
184[M+H - C₂H₄O]⁺Loss of the 2-oxoethyl side chain (44 Da) via cleavage of the C-C bond adjacent to the piperidine ring.
156[M+H - C₂H₄O - CO]⁺Subsequent loss of carbon monoxide (28 Da) from the piperidine ring fragment.
98Piperidinium ionFormation of a stable piperidinium ion after loss of the Boc group and the side chain.

Experimental Protocols

To experimentally verify the fragmentation patterns described above, the following general methodology for tandem mass spectrometry (MS/MS) can be employed:

Sample Preparation: The compound, tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, should be dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilution to the low µg/mL or ng/mL range with the initial mobile phase composition is recommended for direct infusion or LC-MS analysis.

Instrumentation: A tandem mass spectrometer, such as a triple quadrupole or a quadrupole-time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is ideal.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is typically preferred for piperidine derivatives due to the basicity of the nitrogen atom.[2]

  • Capillary Voltage: 3-5 kV

  • Source Temperature: 100-150 °C

  • Desolvation Gas Flow: Dependent on the instrument, typically 500-800 L/hr

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to the precursor ion ([M+H]⁺) to induce fragmentation and observe a comprehensive set of product ions.[2]

Visualizing the Process

To better illustrate the relationships and workflows involved in this analysis, the following diagrams have been generated using the DOT language.

Fragmentation_Pathway M_H [M+H]⁺ m/z 228 Frag1 [M+H - C₄H₈]⁺ m/z 172 M_H->Frag1 - 56 Da Frag2 [M+H - C₅H₈O₂]⁺ m/z 128 M_H->Frag2 - 100 Da Frag3 [M+H - C₂H₄O]⁺ m/z 184 M_H->Frag3 - 44 Da Frag4 Piperidinium ion m/z 98 Frag2->Frag4 - Side Chain

Caption: Proposed fragmentation pathway of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep1 Dissolve Compound Prep2 Dilute Sample Prep1->Prep2 MS1 ESI-MS (Positive Mode) Identify [M+H]⁺ Prep2->MS1 MS2 Tandem MS (MS/MS) Select [M+H]⁺ as Precursor MS1->MS2 MS3 Apply Collision Energy MS2->MS3 Data1 Acquire Product Ion Spectrum MS3->Data1 Data2 Identify Fragment Ions Data1->Data2 Data3 Elucidate Fragmentation Pathway Data2->Data3

Caption: General experimental workflow for MS/MS analysis.

References

Comparison of Swern vs. Dess-Martin oxidation for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Swern and Dess-Martin Oxidations for the Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

For drug development and medicinal chemistry researchers, the efficient and selective oxidation of primary alcohols to aldehydes is a critical transformation. The synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a valuable building block, from its corresponding alcohol, tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, necessitates a mild and high-yielding oxidation method that avoids over-oxidation to the carboxylic acid. This guide provides an objective comparison of two widely used methods for this purpose: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

At a Glance: Swern vs. Dess-Martin Oxidation

FeatureSwern OxidationDess-Martin Oxidation
Primary Reagents Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamineDess-Martin Periodinane (DMP)
Reaction Temperature Cryogenic (-78 °C)[1][2]Room temperature[1][2]
Reaction Time Typically 1-3 hours[1]Typically 1-3 hours[1][3]
Byproducts Dimethyl sulfide (malodorous), CO, CO₂, triethylammonium chloride[4]Iodinane, acetic acid[5]
Workup Aqueous quench and extraction. Rinsing glassware with bleach can mitigate the odor of dimethyl sulfide[4]Quenching with sodium thiosulfate and sodium bicarbonate followed by extraction.[1] The workup is often considered simpler.[5]
Advantages High yields, mild conditions suitable for sensitive substrates, readily available and inexpensive reagents.[4][6]Very mild conditions, neutral pH, short reaction times, high chemoselectivity, and a long shelf life for the reagent.[7]
Disadvantages Requires cryogenic temperatures, produces a notoriously foul-smelling and toxic byproducts (dimethyl sulfide and carbon monoxide).[4][8]The DMP reagent is potentially explosive, costly, and its use on an industrial scale can be challenging.[7]

Reaction Workflows

The following diagrams illustrate the general workflows for the Swern and Dess-Martin oxidations.

Swern_Workflow cluster_Swern Swern Oxidation Workflow A Activation of DMSO with Oxalyl Chloride at -78 °C B Addition of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate at -78 °C A->B C Addition of Triethylamine at -78 °C B->C D Warm to Room Temperature C->D E Aqueous Workup & Extraction D->E F Purification E->F

Caption: A typical workflow for the Swern oxidation.

DessMartin_Workflow cluster_DessMartin Dess-Martin Oxidation Workflow A Addition of DMP to tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate at Room Temperature B Reaction Stirring (1-3 hours) A->B C Quench with Na₂S₂O₃ and NaHCO₃ B->C D Extraction C->D E Purification D->E

Caption: A typical workflow for the Dess-Martin oxidation.

Experimental Protocols

The following are representative experimental protocols for the oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Swern Oxidation Protocol

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a solution of oxalyl chloride (2.0 eq.) in anhydrous DCM (10 volumes) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DMSO (4.0 eq.) dropwise to the stirred solution, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture at -78 °C for 30 minutes.[1]

  • Add a solution of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise, again maintaining the internal temperature below -65 °C.[1]

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture.[1] After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Dess-Martin Oxidation Protocol

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a stirred solution of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[1]

  • Stir the biphasic mixture vigorously until both layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Reaction Mechanisms

The mechanisms of both oxidations are well-established, and their understanding can aid in troubleshooting and optimization.

Swern_Mechanism cluster_Swern_Mech Swern Oxidation Mechanism A DMSO + Oxalyl Chloride B Chloro(dimethyl)sulfonium chloride (Active Oxidant) A->B -CO, -CO₂ C Alcohol Addition B->C D Alkoxysulfonium Salt C->D E Deprotonation by TEA D->E F Sulfur Ylide E->F G Intramolecular Proton Transfer (5-membered transition state) F->G H Aldehyde + DMS + TEA·HCl G->H

Caption: The mechanism of the Swern oxidation.

DessMartin_Mechanism cluster_DessMartin_Mech Dess-Martin Oxidation Mechanism A Alcohol + DMP B Ligand Exchange A->B C Diacetoxyalkoxyperiodinane B->C D Deprotonation of α-H by Acetate C->D E Aldehyde + Iodinane + Acetic Acid D->E

Caption: The mechanism of the Dess-Martin oxidation.

Conclusion

Both the Swern and Dess-Martin oxidations are effective methods for the conversion of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate to its corresponding aldehyde. The choice between the two will often depend on the specific requirements of the synthesis. The Swern oxidation is a robust and cost-effective method, but the need for cryogenic temperatures and the production of malodorous byproducts are significant drawbacks.[4][8] The Dess-Martin oxidation offers the convenience of room temperature reaction conditions and a simpler workup, making it an attractive alternative, particularly for small-scale syntheses and for substrates sensitive to the conditions of other oxidation methods.[5][7] However, the cost and potential hazards of the DMP reagent must be taken into consideration.[7]

References

A Comparative Guide to Oxidizing Agents for the Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective oxidation of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol to its corresponding aldehyde, tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, is a critical step in the synthesis of various pharmaceutical intermediates. This guide provides an objective comparison of several common and alternative oxidizing agents for this transformation, supported by experimental data and detailed protocols.

The selection of an appropriate oxidizing agent is paramount to ensure high yield, purity, and scalability while minimizing side reactions and environmental impact. This guide evaluates the performance of five widely used oxidation protocols: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Parikh-Doering oxidation, Ley-Griffith (TPAP) oxidation, and TEMPO-based oxidations.

Performance Comparison of Oxidizing Agents

The following table summarizes the key quantitative data for the oxidation of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate using different oxidizing agents.

Oxidizing Agent/MethodKey ReagentsTypical TemperatureTypical Reaction TimeReported Yield (%)Key AdvantagesKey Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C1 - 4 hours85 - 95%High yields, wide functional group tolerance.[1]Requires cryogenic temperatures, produces malodorous and toxic byproducts (dimethyl sulfide, CO).[2][3]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom Temperature0.5 - 3 hours~90%Mild conditions, short reaction times, simple work-up.[4][5]Reagent is expensive and potentially explosive, work-up can be challenging on a large scale.[5][6]
Parikh-Doering Oxidation SO₃·pyridine, DMSO, Triethylamine0 °C to Room Temperature0.5 - 2 hours84 - 95%Milder than Swern (no cryogenic temperatures), operationally simple.[2][7]May require a large excess of reagents for high conversion.[7]
Ley-Griffith (TPAP) Oxidation TPAP (cat.), NMORoom Temperature1 - 16 hours70 - 95%Catalytic use of ruthenium, mild conditions, tolerant of many functional groups.[8][9]TPAP is a toxic and expensive heavy metal catalyst, can be explosive on a large scale.[8]
TEMPO-based Oxidation TEMPO (cat.), NaOCl0 °C to Room Temperature< 1 hourHighCatalytic, uses inexpensive primary oxidant, environmentally benign.[10][11]Can lead to over-oxidation to the carboxylic acid if not controlled.[3]

Experimental Protocols

Detailed methodologies for each of the compared oxidation reactions are provided below.

Swern Oxidation

Experimental Protocol:

  • A solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (DMSO, 2.0 to 2.5 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15-30 minutes.

  • A solution of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 1-2 hours at -78 °C.

  • Triethylamine (3.0 to 5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

Experimental Protocol:

  • To a solution of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1 to 1.5 equivalents) in one portion.

  • The reaction mixture is stirred at room temperature for 0.5 to 3 hours and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Parikh-Doering Oxidation

Experimental Protocol:

  • To a solution of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol (1.0 equivalent) and triethylamine (3.0 to 5.0 equivalents) in anhydrous dichloromethane (DCM) and anhydrous dimethyl sulfoxide (DMSO, 3.0 to 5.0 equivalents) at 0 °C is added sulfur trioxide pyridine complex (1.5 to 3.0 equivalents) portionwise.

  • The reaction mixture is stirred at 0 °C for 0.5 to 2 hours and then allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[2]

Ley-Griffith (TPAP) Oxidation

Experimental Protocol:

  • To a stirred solution of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol (1.0 equivalent), N-methylmorpholine N-oxide (NMO, 1.5 equivalents), and powdered 4 Å molecular sieves in anhydrous dichloromethane (DCM) is added tetrapropylammonium perruthenate (TPAP, 0.05 equivalents).

  • The reaction mixture is stirred at room temperature for 1 to 16 hours.

  • The mixture is then filtered through a pad of silica gel, eluting with DCM or ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[8]

TEMPO-based Oxidation

Experimental Protocol:

  • To a vigorously stirred biphasic solution of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol (1.0 equivalent) in dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate is added potassium bromide (0.1 equivalents) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.01 to 0.05 equivalents).

  • The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.1 to 1.5 equivalents) is added dropwise, maintaining the temperature below 5 °C.

  • The reaction is stirred vigorously at 0 °C for 30-60 minutes.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium thiosulfate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the oxidation of the starting material to the final product using the discussed alternative oxidizing agents.

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Methods cluster_product Product 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol Swern Swern Oxidation 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol->Swern DMP Dess-Martin Periodinane 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol->DMP ParikhDoering Parikh-Doering Oxidation 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol->ParikhDoering TPAP Ley-Griffith (TPAP) Oxidation 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol->TPAP TEMPO TEMPO-based Oxidation 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethanol->TEMPO tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate Swern->tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate DMP->tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate ParikhDoering->tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate TPAP->tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate TEMPO->tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Caption: General workflow for the synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Logical Relationships in Oxidation Mechanisms

The following diagram illustrates the key reactive species and intermediates involved in the different oxidation pathways.

Oxidation_Mechanisms cluster_dmso DMSO-based Oxidations cluster_hypervalent_iodine Hypervalent Iodine Oxidation cluster_catalytic Catalytic Oxidations Alcohol Alcohol Alkoxysulfonium ylide Alkoxysulfonium ylide Alcohol->Alkoxysulfonium ylide DMSO, Activator Aldehyde Aldehyde Alkoxysulfonium ylide->Aldehyde Base Swern Swern Swern->Alkoxysulfonium ylide Parikh-Doering Parikh-Doering Parikh-Doering->Alkoxysulfonium ylide Alcohol_2 Alcohol Iodinane ester Iodinane ester Alcohol_2->Iodinane ester DMP Aldehyde_2 Aldehyde_2 Iodinane ester->Aldehyde_2 Aldehyde DMP_reagent Dess-Martin Periodinane DMP_reagent->Iodinane ester Alcohol_3 Alcohol Ruthenium(VII) alkoxide Ruthenium(VII) alkoxide Alcohol_3->Ruthenium(VII) alkoxide TPAP (cat.) Aldehyde_3 Aldehyde_3 Ruthenium(VII) alkoxide->Aldehyde_3 Aldehyde TPAP_reagent TPAP TPAP_reagent->Ruthenium(VII) alkoxide Alcohol_4 Alcohol Oxoammonium ion Oxoammonium ion Alcohol_4->Oxoammonium ion TEMPO (cat.) Aldehyde_4 Aldehyde_4 Oxoammonium ion->Aldehyde_4 Aldehyde TEMPO_reagent TEMPO TEMPO_reagent->Oxoammonium ion

Caption: Key intermediates in different oxidation pathways.

References

A Comparative Guide to HPLC Methods for Purity Analysis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of pharmaceutical intermediates. Tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the absence of process-related impurities. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into method selection and optimization.

Introduction to Analytical Challenges

Tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a polar molecule containing a basic piperidine nitrogen, which can lead to challenging chromatographic behavior, most notably peak tailing. This phenomenon arises from secondary interactions between the basic analyte and acidic silanol groups on the surface of traditional silica-based HPLC columns.[1] Consequently, method development should focus on minimizing these interactions to achieve symmetrical peak shapes and optimal resolution from potential impurities.

Comparison of HPLC Methodologies

The following sections compare three hypothetical, yet representative, reversed-phase HPLC methods for the purity analysis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate. These methods are designed based on established principles for the analysis of polar and basic compounds.[2][3][4]

Method A: Standard C18 with Acidic Modifier

This approach represents a common starting point in HPLC method development, utilizing a conventional C18 column with an acidic mobile phase modifier to suppress the ionization of residual silanols and protonate the analyte.

Method B: Polar-Embedded C18 Column

This method employs a C18 column with a polar-embedded group, designed to improve the retention and peak shape of polar compounds while offering alternative selectivity compared to standard C18 columns.[4]

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is an alternative chromatographic mode well-suited for the retention of highly polar compounds that are poorly retained in reversed-phase chromatography.[5]

Data Presentation: A Comparative Summary

The following table summarizes the anticipated performance of the three HPLC methods for the purity analysis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate and two potential impurities: Impurity 1 (a less polar starting material) and Impurity 2 ( a more polar degradation product).

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Method C: HILIC
Retention Time (Main Peak) 4.5 min5.2 min7.8 min
Retention Time (Impurity 1) 8.2 min9.1 min3.5 min
Retention Time (Impurity 2) 2.1 min2.8 min10.2 min
Resolution (Main Peak/Impurity 1) 4.14.85.5
Resolution (Main Peak/Impurity 2) 3.23.93.1
Tailing Factor (Main Peak) 1.81.21.1
Theoretical Plates (Main Peak) 450062007500

Experimental Protocols

Detailed experimental conditions for each of the compared methods are provided below.

Method A: Standard C18 with Acidic Modifier
  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.

Method B: Polar-Embedded C18 Column
  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 15% B to 85% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 70:30 mixture of Mobile Phase A and B.

Method C: HILIC
  • Column: HILIC (e.g., Silica-based with a bonded polar stationary phase), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient: 0% B to 50% B over 20 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Mobile Phase A.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the compared HPLC methods.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Final Report

Caption: General experimental workflow for HPLC purity analysis.

G cluster_methods HPLC Method Comparison cluster_evaluation Evaluation Criteria Analyte tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (Polar, Basic) MethodA Method A: Standard C18 - Good starting point - Potential for peak tailing Analyte->MethodA MethodB Method B: Polar-Embedded C18 - Improved peak shape for polar compounds - Alternative selectivity Analyte->MethodB MethodC Method C: HILIC - Best for highly polar compounds - Orthogonal to reversed-phase Analyte->MethodC Resolution Resolution MethodA->Resolution PeakShape Peak Shape MethodA->PeakShape Retention Retention MethodA->Retention MethodB->Resolution MethodB->PeakShape MethodB->Retention MethodC->Resolution MethodC->PeakShape MethodC->Retention

Caption: Logical relationship for selecting an appropriate HPLC method.

Conclusion

The selection of an optimal HPLC method for the purity analysis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is dependent on the specific impurity profile and the desired chromatographic performance. While a standard C18 column with an acidic modifier (Method A) can serve as a suitable starting point, methods employing a polar-embedded C18 column (Method B) or HILIC (Method C) are likely to provide superior peak shape and resolution, particularly for polar impurities. Method B offers a good balance of performance and familiarity for laboratories accustomed to reversed-phase chromatography. Method C provides an orthogonal separation mechanism that can be invaluable for resolving challenging impurity profiles. The data and protocols presented in this guide offer a foundation for method development and validation, enabling researchers to ensure the quality and consistency of this important pharmaceutical intermediate.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic characteristics of piperidine and several of its common derivatives. The data presented is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of piperidine-containing compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a baseline for understanding how substitutions on the piperidine ring influence its spectroscopic signature.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for piperidine and selected derivatives. These values are representative and can vary slightly based on experimental conditions such as solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundH-2, H-6 (α-protons)H-3, H-5 (β-protons)H-4 (γ-protons)Other Protons
Piperidine ~2.79[1]~1.51[2]~1.51[2]NH: ~2.18[1]
N-Methylpiperidine ~2.23[3]~1.59[3]~1.41[3]N-CH₃: ~2.33[3]
2-Methylpiperidine H-6: ~2.5-3.0~1.0-1.8~1.0-1.82-CH₃: ~1.05
4-Methylpiperidine ~3.03 (axial), ~2.57 (equatorial)[4]~1.61[4]~1.45[4]4-CH₃: ~0.91[4]
4-Phenylpiperidine ~3.15 (axial), ~2.75 (equatorial)~1.80~2.80Phenyl: ~7.20-7.35

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundC-2, C-6C-3, C-5C-4Other Carbons
Piperidine 47.0[2]27.2[2]25.2[2]-
N-Methylpiperidine 56.826.524.5N-CH₃: 46.5
2-Methylpiperidine C-2: 52.5, C-6: 47.0C-3: 35.5, C-5: 27.025.02-CH₃: 22.5
4-Methylpiperidine 46.535.031.04-CH₃: 22.0
4-Phenylpiperidine 46.033.043.0Phenyl: 126.5, 127.0, 128.5, 145.0[5]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC-H StretchC-N StretchN-H Bend/Wag
Piperidine ~3280 (broad)2930, 2850, 2800~12001650-1580 (bend), 910-665 (wag)[6]
N-Methylpiperidine None2930, 2850, 2780~1220None
2-Methylpiperidine ~3300 (broad)2930, 2850~1210910-665 (wag)[6][7]
Piperidine HCl 2700-2250 (broad, N⁺-H)[8][9]2950, 2860~1250~1600

Table 4: Mass Spectrometry - Base Peak (m/z)

CompoundMolecular Ion (M⁺)Base Peak (m/z)Key Fragmentation Pathway
Piperidine 85[10]84Loss of H• from C-2 (α-cleavage)
N-Methylpiperidine 99[3]98Loss of H• from C-2 (α-cleavage)
2-Methylpiperidine 99[11]84Loss of CH₃• (α-cleavage)[12]
4-Methylpiperidine 9998Loss of H• from C-2 (α-cleavage)
4-Phenylpiperidine 161[13]160Loss of H• from C-2 (α-cleavage)
Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the piperidine derivative is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.[14]

  • ¹H NMR Acquisition: Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Spectra are acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~200 ppm) and a longer acquisition time with more scans (e.g., 128 or more) are generally required due to the lower natural abundance of ¹³C.

B. Infrared (IR) Spectroscopy

  • Sample Preparation (Liquid Samples): A drop of the neat liquid sample (e.g., piperidine, N-methylpiperidine) is placed between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[15]

  • Sample Preparation (Solid Samples): Solid samples (e.g., piperidine hydrochloride) are typically prepared as a KBr pellet. A small amount of the solid (1-2 mg) is finely ground with ~100 mg of dry KBr powder in an agate mortar.[16] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[15]

  • Instrumentation: Spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first collected. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Data is usually presented in terms of transmittance or absorbance.

C. Mass Spectrometry (MS)

  • Sample Introduction: Samples are introduced into the mass spectrometer, often via direct infusion for pure compounds or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for mixture analysis.

  • Ionization:

    • Electron Ionization (EI): This is a hard ionization technique typically used with GC-MS. Molecules are bombarded with high-energy electrons (70 eV), leading to extensive and characteristic fragmentation.[12] This is useful for creating reproducible fragmentation patterns for library matching.

    • Electrospray Ionization (ESI): This is a soft ionization technique commonly used with LC-MS. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight of the parent compound.[12][17] Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.[18]

  • Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). The resulting spectrum plots ion intensity versus m/z.

Visualization of a Characteristic Workflow

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary Electron Ionization (EI) fragmentation pathway for 2-methylpiperidine. This process, known as alpha-cleavage, is a dominant fragmentation route for cyclic amines and is crucial for their identification via mass spectrometry.[12]

G cluster_workflow EI-MS Fragmentation of 2-Methylpiperidine mol 2-Methylpiperidine Molecular Ion [C6H13N]˙⁺ m/z = 99 frag1 Loss of Methyl Radical (•CH3) via α-cleavage mol->frag1 - •CH3 frag2 Loss of Hydrogen Radical (•H) via α-cleavage mol->frag2 - •H ion1 Iminium Ion Fragment [C5H10N]⁺ m/z = 84 (Base Peak) frag1->ion1 ion2 Iminium Ion Fragment [C6H12N]⁺ m/z = 98 frag2->ion2

Caption: EI-MS fragmentation pathway for 2-methylpiperidine.

Objective Comparison and Summary

The spectroscopic data presented reveals distinct trends that are valuable for the structural analysis of piperidine derivatives.

  • NMR Spectroscopy: In ¹H NMR , protons alpha to the nitrogen (C-2, C-6) are the most deshielded, appearing furthest downfield. N-alkylation, as in N-methylpiperidine, shifts these alpha-proton signals slightly upfield but introduces a characteristic N-methyl singlet.[3] In ¹³C NMR , the alpha-carbons are similarly deshielded. The presence of substituents directly influences the chemical shifts of the carbons to which they are attached and adjacent carbons, providing clear evidence of their position on the ring.[5]

  • IR Spectroscopy: The most diagnostic feature for distinguishing primary and secondary amines from tertiary amines is the N-H stretching band between 3300-3500 cm⁻¹.[19] Piperidine, a secondary amine, shows a single N-H stretch, while the tertiary amine N-methylpiperidine lacks this band entirely. The formation of a hydrochloride salt results in the appearance of a very broad and strong ammonium (N⁺-H) stretch at much lower wavenumbers (2250-2700 cm⁻¹).[9]

  • Mass Spectrometry: Piperidine derivatives exhibit predictable fragmentation patterns under Electron Ionization (EI). The dominant pathway is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[12] This results in the loss of the largest substituent from the α-carbon to form a stable iminium ion, which often corresponds to the base peak in the spectrum. For instance, 2-methylpiperidine preferentially loses its methyl group to form an ion at m/z 84, whereas unsubstituted piperidine loses a hydrogen atom to form the same base peak.[11] This makes MS a powerful tool for determining the substitution pattern on the piperidine ring.

References

Biological activity comparison of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Piperidine Analogs as Dipeptidyl Peptidase-4 Inhibitors

The piperidine scaffold is a highly privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical and metabolic properties.[1] While tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate serves primarily as a versatile synthetic intermediate, its structural class—substituted piperidines—has been extensively explored for various biological activities.[2][3] A prominent and well-documented application of piperidine analogs is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs.[4][5]

DPP-4 is a serine protease that deactivates the incretin hormones Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, these piperidine-based drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and better glycemic control in patients with type 2 diabetes.[4][5] This guide provides a comparative overview of the biological activity of various piperidine analogs as DPP-4 inhibitors, supported by experimental data and protocols.

Comparative Biological Activity

The inhibitory potency of various piperidine and piperazine analogs against DPP-4 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the in vitro activity of several representative compounds from the literature.

Analog / CompoundCore ScaffoldModificationDPP-4 IC50 (µM)Reference
Compound 1 Piperidine4-Benzylpiperidine derivative1.6 ± 0.04[4]
Compound 4 Piperidine4-Amino-1-benzylpiperidine derivative4.0 ± 0.08[4]
Analog 74 PiperidineFused with isoxazole ring0.026[6]
Compound 26 Imidazopyridine2,4-dichlorophenyl group at two positions0.13[5]
Compound 32 PiperazineFluorophenyl β-amino amide moiety0.019[7]
Sulfonamide-piperidine PiperidineSulfonamide moiety with a nitrile groupIn nM range[5]

Experimental Protocols

The data presented above are derived from standardized in vitro assays. Below are detailed methodologies for the synthesis of a representative piperidine analog and the subsequent biological evaluation.

General Synthesis of Piperidine Carboxylate Derivatives

A common method for synthesizing substituted piperidine scaffolds involves multi-step reactions starting from commercially available materials like isonipecotic acid. The following is a representative procedure:

  • Protection of the Piperidine Nitrogen: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a mixture of THF and 1N NaOH at 0°C, Di-tert-butyl dicarbonate ((Boc)2O, 2.2 equivalents) is added dropwise. The reaction is stirred vigorously and allowed to warm to room temperature overnight to yield N-Boc-piperidine-4-carboxylic acid.

  • Formation of the Aldehyde: The resulting protected acid is then converted to the corresponding aldehyde. This can be achieved through various reduction methods known in organic synthesis. The aldehyde, such as tert-butyl 4-formylpiperidine-1-carboxylate, serves as a key intermediate.

  • Derivatization: The intermediate aldehyde can then be used in various reactions, such as reductive amination or Wittig reactions, to introduce diverse substituents onto the piperidine ring, generating a library of analogs for biological screening.[2]

In Vitro DPP-4 Inhibition Assay Protocol

The potency of the synthesized analogs against DPP-4 is determined using a fluorometric in vitro assay.

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

    • Test compounds (piperidine analogs) dissolved in DMSO.

    • Reference inhibitor (e.g., Vildagliptin, Sitagliptin).[5]

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Assay Procedure:

    • A 50 µL reaction mixture is prepared in each well of the microplate.

    • Add 20 µL of assay buffer.

    • Add 10 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 10 µL of DMSO.

    • Add 10 µL of the human recombinant DPP-4 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate.

    • The plate is incubated at 37°C for 30 minutes.

    • The fluorescence intensity is measured using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • The percent inhibition is calculated relative to the control wells (DMSO only).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

DPP-4 Signaling Pathway in Glucose Homeostasis

The following diagram illustrates the mechanism of action for DPP-4 inhibitors. Incretin hormones (GLP-1, GIP) are released after a meal and stimulate insulin secretion from pancreatic β-cells. DPP-4 rapidly degrades these incretins. DPP-4 inhibitors block this degradation, prolonging incretin activity and improving glycemic control.[4][5]

DPP4_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food_Intake Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food_Intake->GLP1_GIP stimulates release Beta_Cells Pancreatic β-Cells Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion Beta_Cells->Insulin_Secretion GLP1_GIP->Beta_Cells stimulates DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme degraded by Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (Piperidine Analog) DPP4_Inhibitor->DPP4_Enzyme inhibits

Mechanism of action for DPP-4 inhibitors.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay

The flowchart below outlines the key steps in determining the IC50 value for a test compound against the DPP-4 enzyme. This standardized workflow ensures reproducibility and comparability of results across different analogs.

Assay_Workflow start Start prep_plate Prepare 96-well plate with Assay Buffer start->prep_plate add_compound Add Test Compound (serial dilutions) or DMSO (control) prep_plate->add_compound add_enzyme Add DPP-4 Enzyme Solution add_compound->add_enzyme incubate1 Incubate for 15 min at Room Temperature add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate (Gly-Pro-AMC) incubate1->add_substrate incubate2 Incubate for 30 min at 37°C add_substrate->incubate2 read_plate Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate2->read_plate analyze_data Calculate % Inhibition and Determine IC50 Value read_plate->analyze_data end End analyze_data->end

Workflow for the in vitro DPP-4 inhibition assay.

References

Cost-benefit analysis of different synthetic routes to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of various synthetic routes to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry.

This comparative guide examines three primary synthetic strategies for the preparation of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a crucial intermediate in the development of various pharmaceutical compounds. The analysis focuses on reaction efficiency, cost of materials, and procedural complexity to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three synthetic routes were evaluated:

  • Route 1: Oxidation of tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This approach utilizes a commercially available alcohol precursor and explores three common oxidation methods: Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation.

  • Route 2: Reduction of tert-Butyl 3-cyanopiperidine-1-carboxylate. This two-step route involves the synthesis of a nitrile precursor followed by its partial reduction to the desired aldehyde using Diisobutylaluminium hydride (DIBAL-H).

  • Route 3: Multi-step Synthesis from 3-Cyanopyridine. This pathway begins with the reduction of 3-cyanopyridine, followed by N-protection and subsequent conversion of the nitrile to the aldehyde.

The analysis indicates that Route 1, specifically utilizing Swern oxidation or TEMPO-catalyzed oxidation, offers a favorable balance of yield, cost, and reaction time for laboratory-scale synthesis. While the Dess-Martin oxidation provides high yields and mild conditions, the high cost of the reagent makes it less economically viable for larger-scale production. Route 2 presents a potentially efficient alternative, contingent on the availability and cost of the nitrile precursor. Route 3, involving a multi-step process, is the most complex and likely the least cost-effective for direct synthesis of the target aldehyde.

Data Presentation: A Comparative Overview

Route Key Transformation Starting Material Overall Yield (%) Estimated Reagent Cost per Gram of Product ($) Reaction Time (hours) Key Advantages Key Disadvantages
1A Swern Oxidationtert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate~85-955 - 102 - 4High yield, readily available reagentsRequires cryogenic temperatures, malodorous byproduct
1B Dess-Martin Oxidationtert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate~90-9820 - 301 - 3Mild conditions, high yieldHigh cost of DMP reagent, potentially explosive
1C TEMPO-catalyzed Oxidationtert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate~80-903 - 84 - 8Catalytic, uses inexpensive primary oxidantPotential for over-oxidation, requires careful pH control
2 Nitrile Reduction3-Cyanopiperidine~70-80 (over 2 steps)15 - 256 - 10Good for functional group toleranceRequires synthesis of nitrile precursor, use of pyrophoric DIBAL-H
3 Multi-step from Pyridine3-Cyanopyridine~40-50 (over 3 steps)30 - 50> 24Inexpensive starting materialMultiple steps, lower overall yield, more complex purification

Note: Estimated reagent costs are based on currently available market prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis. Overall yields are estimates based on typical reaction efficiencies for the described transformations.

Experimental Protocols

Route 1: Oxidation of tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

This route starts from the commercially available alcohol, tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

1A. Swern Oxidation

  • Protocol: To a solution of oxalyl chloride (1.2 eq.) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise. After stirring for 15 minutes, a solution of tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in DCM is added slowly. The reaction is stirred for 30 minutes at -78 °C, followed by the addition of triethylamine (5.0 eq.). The mixture is allowed to warm to room temperature and then quenched with water. The product is extracted with DCM, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel.[1][2][3][4]

  • Yield: High yields, typically in the range of 85-95%, are reported for Swern oxidations of primary alcohols.[2]

1B. Dess-Martin Periodinane (DMP) Oxidation

  • Protocol: To a solution of tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in DCM is added Dess-Martin Periodinane (1.1 eq.). The reaction is stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by flash chromatography.[5][6][7]

  • Yield: DMP oxidations are known for their high efficiency, with yields often exceeding 90%.[7]

1C. TEMPO-catalyzed Oxidation

  • Protocol: To a solution of tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in a mixture of DCM and water are added TEMPO (0.01-0.05 eq.) and sodium bicarbonate. The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.1 eq.) is added dropwise. The reaction is stirred vigorously at 0 °C to room temperature for several hours. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate and brine, dried, and concentrated to give the crude aldehyde, which can be purified by chromatography.[8][9][10][11]

  • Yield: This method typically provides good to excellent yields, generally in the range of 80-90%.[8]

Route 2: Reduction of tert-Butyl 3-cyanopiperidine-1-carboxylate

This route involves two main steps: the synthesis of the nitrile precursor and its subsequent reduction.

Step 1: Synthesis of tert-Butyl 3-cyanopiperidine-1-carboxylate

  • Protocol: To a solution of 3-cyanopiperidine (1.0 eq.) in DCM is added triethylamine (1.2 eq.). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM is added dropwise. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.[12]

Step 2: Reduction of Nitrile to Aldehyde

  • Protocol: A solution of tert-Butyl 3-cyanopiperidine-1-carboxylate (1.0 eq.) in an anhydrous solvent such as toluene or DCM is cooled to -78 °C under an inert atmosphere. A solution of Diisobutylaluminium hydride (DIBAL-H, 1.1-1.5 eq.) in the same solvent is added dropwise, and the reaction is stirred at -78 °C for 1-3 hours. The reaction is then quenched at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until two clear layers form. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically performed by column chromatography.[13][14][15][16]

  • Yield: The partial reduction of nitriles to aldehydes with DIBAL-H can provide good yields, often in the range of 70-80%.[13]

Route 3: Multi-step Synthesis from 3-Cyanopyridine

This is a three-step process starting from a readily available pyridine derivative.

Step 1: Reduction of 3-Cyanopyridine to 3-Cyanopiperidine

  • Protocol: 3-Cyanopyridine can be reduced to 3-cyanopiperidine via catalytic hydrogenation using a platinum or rhodium catalyst under hydrogen pressure. The reaction is typically carried out in a solvent like methanol or ethanol. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude piperidine derivative.

Step 2: N-Boc Protection of 3-Cyanopiperidine

  • Protocol: This step follows the same procedure as described in Route 2, Step 1.

Step 3: Conversion of Nitrile to Aldehyde

  • Protocol: This step follows the same DIBAL-H reduction procedure as described in Route 2, Step 2.

Mandatory Visualizations

Synthetic_Route_1 start tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate swern (COCl)₂, DMSO, Et₃N dmp DMP tempo TEMPO, NaOCl aldehyde tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate swern->aldehyde dmp->aldehyde tempo->aldehyde Synthetic_Route_2 start 3-Cyanopiperidine boc Boc₂O, Et₃N start->boc nitrile tert-Butyl 3-cyanopiperidine-1-carboxylate dibal DIBAL-H nitrile->dibal aldehyde tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate boc->nitrile dibal->aldehyde Synthetic_Route_3 start 3-Cyanopyridine reduction H₂, Catalyst start->reduction piperidine 3-Cyanopiperidine boc Boc₂O, Et₃N piperidine->boc nitrile tert-Butyl 3-cyanopiperidine-1-carboxylate dibal DIBAL-H nitrile->dibal aldehyde tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate reduction->piperidine boc->nitrile dibal->aldehyde

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-substituted piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, is a versatile chiral building block whose aldehyde functionality allows for a wide range of subsequent chemical transformations. Its enantioselective synthesis is therefore of significant interest. This guide provides a comparative overview of prominent synthetic strategies and the analytical methods required to verify enantiopurity.

Comparison of Enantioselective Synthetic Strategies

The enantioselective synthesis of the target aldehyde is best approached via a two-stage strategy: the asymmetric synthesis of a stable chiral precursor, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, followed by a mild oxidation. Below, we compare two powerful and distinct catalytic methods for accessing the chiral piperidine core: Rhodium-Catalyzed Asymmetric Hydrogenation and Organocatalytic Michael Addition.

Table 1: Performance Comparison of Key Asymmetric Synthetic Methods

MetricMethod 1: Rh-Catalyzed Asymmetric HydrogenationMethod 2: Organocatalytic Michael Addition
Precursor Target Chiral 3-substituted PiperidineChiral functionalized Piperidine
Catalyst Type Metal-based (Rhodium-Chiral Phosphine Ligand)Metal-free (Chiral Amine / Squaramide)
Typical Yield Good to Excellent (Often >80%)Good to Excellent (up to 99%)[1]
Enantioselectivity High (up to 90% e.e. reported for analogs)[2]Excellent (Often >95% e.e.)[3]
Substrate Scope Generally good for activated pyridiniumsBroad for various Michael acceptors/donors
Key Advantages High atom economy, potential for scalability.Mild conditions, metal-free, high e.e.
Key Disadvantages Requires pressure equipment (H₂), catalyst costMay require longer reaction times

Experimental Protocols

Detailed methodologies for a representative synthesis of the chiral alcohol precursor via asymmetric hydrogenation, its subsequent oxidation to the target aldehyde, and the analysis of its enantiomeric purity are provided below.

Protocol 1: Enantioselective Synthesis of (S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate via Asymmetric Hydrogenation

This protocol is adapted from established methods for the asymmetric hydrogenation of 3-substituted pyridinium salts.[4] The synthesis involves the preparation of an N-benzylated pyridinium salt precursor, followed by Rh-catalyzed asymmetric hydrogenation and N-protection.

Step A: Synthesis of N-Benzyl-3-(2-hydroxyethyl)pyridinium Bromide

  • 3-(2-Hydroxyethyl)pyridine (1.0 eq.) is dissolved in acetonitrile.

  • Benzyl bromide (1.1 eq.) is added, and the mixture is stirred at 60°C for 16 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the pyridinium salt.

Step B: Rh-Catalyzed Asymmetric Hydrogenation

  • Inside a nitrogen-filled glovebox, [Rh(COD)₂]OTf (2 mol%) and a chiral bisphosphine ligand (e.g., a JosiPhos-type ligand, 2.2 mol%) are stirred in THF for 1 hour at 40°C to form the catalyst solution.[4]

  • In a separate vial, the N-benzyl-3-(2-hydroxyethyl)pyridinium bromide (1.0 eq.), triethylamine (5.0 eq.), and an internal standard (e.g., dodecane) are dissolved in a mixture of THF and 2,2,2-trifluoroethanol (TFE).[4]

  • The catalyst solution is transferred to the substrate vial. The vial is sealed and placed into a high-pressure hydrogenation reactor.

  • The reactor is purged five times with N₂ and five times with H₂ before being pressurized to 50 bar of H₂.[4]

  • The reaction is stirred at 50°C for 16 hours.[4]

  • After cooling and venting, the product mixture is analyzed for conversion and enantiomeric excess. The crude product is purified by column chromatography.

Step C: N-Boc Protection

  • The chiral N-benzyl-3-(2-hydroxyethyl)piperidine is subjected to hydrogenolysis (e.g., using Pd/C and H₂) to remove the benzyl group.

  • The resulting secondary amine is dissolved in dichloromethane. Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and triethylamine (1.5 eq.) are added.

  • The reaction is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the N-Boc protected chiral alcohol.

Protocol 2: Swern Oxidation to (S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

This protocol uses mild Swern oxidation conditions to convert the chiral alcohol into the target aldehyde while minimizing epimerization.[5][6]

  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78°C under an argon atmosphere, add dimethyl sulfoxide (DMSO, 2.7 eq.) dropwise.[6]

  • Stir the mixture for 15 minutes.

  • Add a solution of (S)-tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in DCM dropwise over 10 minutes.[6]

  • Stir the reaction for 30 minutes at -78°C.

  • Add triethylamine (Et₃N, 5.0-7.0 eq.) dropwise.[6]

  • Continue stirring for another 30 minutes at -78°C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography.

Protocol 3: Analysis of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (e.e.) of the final product or its alcohol precursor is determined using High-Performance Liquid Chromatography with a chiral stationary phase. Since the target molecule lacks a strong UV chromophore, this protocol, adapted from methods for N-Boc amino acids, is suitable.[7]

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase : Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[7]

  • Flow Rate : 1.0 mL/min.[7]

  • Column Temperature : 25°C.[7]

  • Detection : UV at 210 nm.[7]

  • Sample Preparation : Prepare a 1 mg/mL solution of the analyte (either the final aldehyde or the alcohol precursor) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume : 10 µL.[7]

  • Analysis : The two enantiomers will exhibit different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100.

Note: If baseline separation is not achieved, derivatization with a chromophore-containing agent like p-toluenesulfonyl chloride may be necessary, followed by method re-optimization.[8]

Visualizing the Workflow

The following diagrams illustrate the key synthetic and analytical pathways described.

G cluster_synthesis Synthetic Pathway Pyridine 3-(2-Hydroxyethyl)pyridine Pyridinium N-Benzyl Pyridinium Salt Pyridine->Pyridinium Benzylation PiperidineOH Chiral N-Benzyl Piperidine Alcohol Pyridinium->PiperidineOH Rh-Catalyzed Asymmetric Hydrogenation BocOH Chiral (S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate PiperidineOH->BocOH 1. Debenzylation 2. Boc Protection Aldehyde Target: (S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate BocOH->Aldehyde Swern Oxidation G cluster_analysis Analytical Workflow SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) Injection Inject 10 µL into HPLC System SamplePrep->Injection Separation Chiral Separation (CHIRALPAK® IA Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Data Analysis (Integrate Peaks, Calculate e.e.%) Detection->Analysis

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 372159-76-7). The following procedures are based on established best practices for handling similar chemical compounds and aim to ensure the safe execution of laboratory operations from preparation to disposal.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate was not located, data from structurally similar compounds, particularly its positional isomer tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate, indicate potential hazards. The Globally Harmonized System (GHS) classifications for this related compound suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, a cautious approach and stringent adherence to personal protective equipment (PPE) protocols are imperative.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use.To prevent skin contact and potential irritation[1].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield may be required for splash-prone procedures.To protect eyes from splashes and aerosols that could cause serious irritation[1].
Skin and Body Protection A standard laboratory coat should be worn, buttoned, with sleeves rolled down. For larger quantities or splash risks, a chemical-resistant apron is recommended.To protect skin from accidental contact and contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. For nuisance dust or aerosol exposure, a P95 (US) or P1 (EU EN 143) particle respirator may be used[2].To minimize the inhalation of vapors or aerosols that may cause respiratory tract irritation[1].

Operational and Disposal Plan

Proper handling, storage, and disposal are critical to maintaining a safe laboratory environment. The following table outlines key logistical considerations.

Table 2: Handling, Storage, and Disposal Logistics

AspectProcedure
Safe Handling Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols. Ensure adequate ventilation and work within a chemical fume hood. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling[3][4].
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storage at 2-8°C under an inert atmosphere[5].
Spill Management For small spills, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal. For large spills, evacuate the area and contact the institution's emergency response team. Prevent spilled material from entering drains[2][3].
Waste Disposal Dispose of surplus and non-recyclable material through a licensed disposal company. Contaminated packaging should be treated as unused product and disposed of accordingly. Adhere to all federal, state, and local environmental regulations[4][6].

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, from initial preparation to final disposal, ensuring safety at each step.

Safe Handling Workflow for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup Proceed prep_weigh Weigh Compound prep_setup->prep_weigh Ready exp_reaction Perform Reaction prep_weigh->exp_reaction Transfer exp_workup Reaction Work-up exp_reaction->exp_workup Complete exp_analysis Analyze Product exp_workup->exp_analysis Isolate cleanup_decon Decontaminate Glassware exp_analysis->cleanup_decon Finish cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste Collect cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose Store cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe Finalize

Caption: Safe Handling Workflow Diagram.

References

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